7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQMPCMLZNPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560119 | |
| Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56346-41-9 | |
| Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56346-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 56346-41-9). While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and supplements it with general knowledge of the 1,4-benzoxazine scaffold. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its physicochemical characteristics, potential synthetic approaches, and putative biological relevance.
Chemical and Physical Properties
This compound is a fluorinated derivative of the benzoxazine heterocyclic system. The fluorine substituent at the 7-position is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 56346-41-9 | - |
| Molecular Formula | C₈H₈FNO | - |
| Molecular Weight | 153.16 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | Not available | Data not found in the searched literature. |
| Density | 1.201 g/cm³ | General data for similar compounds. |
| pKa | Not available | Data not found. Expected to be weakly basic due to the secondary amine. |
| LogP | Not available | Data not found. The fluorine atom is expected to increase lipophilicity compared to the unsubstituted parent compound. |
| Solubility | Not available | Data not found. Likely soluble in organic solvents. |
Synthesis and Experimental Protocols
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the condensation of a 2-aminophenol with a suitable two-carbon synthon. While a specific, detailed experimental protocol for this compound was not found in the searched literature, a general and plausible synthetic route is outlined below.
General Synthetic Approach: Reductive Cyclization
A common method for the synthesis of the 1,4-benzoxazine ring system involves the reaction of a 2-aminophenol derivative with a 2-haloethanol followed by intramolecular cyclization. For the target molecule, this would involve 4-fluoro-2-aminophenol and 2-chloroethanol or 2-bromoethanol.
Experimental Workflow: Synthesis of this compound
Detailed Hypothetical Protocol:
-
N-Alkylation: To a solution of 4-fluoro-2-aminophenol in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., K₂CO₃ or NaH) is added. 2-Chloroethanol is then added, and the mixture is heated to facilitate the N-alkylation of the amino group. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Upon completion of the N-alkylation, a stronger base (e.g., NaH) can be added to deprotonate the phenolic hydroxyl group, initiating an intramolecular Williamson ether synthesis. The reaction mixture is typically heated to drive the cyclization to completion.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the fluorinated benzene ring (complex splitting pattern due to fluorine coupling).- Two methylene groups of the oxazine ring appearing as triplets around 3.5-4.5 ppm.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons, with chemical shifts influenced by the fluorine substituent (C-F coupling is expected).- Two methylene carbons of the oxazine ring in the aliphatic region (around 40-70 ppm). |
| IR Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹.- C-O-C stretching vibrations (asymmetric and symmetric) characteristic of the ether linkage in the oxazine ring (typically around 1230 cm⁻¹ and 1030 cm⁻¹).[2]- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 153.16. - Fragmentation patterns characteristic of the benzoxazine ring. |
Biological Activity and Signaling Pathways
There is no specific information on the biological activity or associated signaling pathways for this compound in the reviewed literature. However, the broader class of 1,4-benzoxazine derivatives has been investigated for a range of pharmacological activities, suggesting potential areas of interest for this compound.
Derivatives of the 1,4-benzoxazine scaffold have been reported to exhibit activities including:
-
Anticancer properties[3]
-
Antibacterial and antifungal activities
-
Anti-inflammatory effects
The introduction of a fluorine atom can significantly modulate the biological activity of a molecule by altering its binding affinity to target proteins, metabolic stability, and cell permeability. Therefore, this compound represents a lead compound for screening in various biological assays.
Logical Relationship for Biological Screening
Safety and Handling
Based on the available safety data sheet, this compound should be handled with care in a laboratory setting.
Table 3: Hazard and Precautionary Information
| Category | Information |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen fluoride.[1] |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Conclusion
This compound is a fluorinated heterocyclic compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is sparse, this guide provides a summary of its known basic properties and outlines general synthetic and analytical approaches based on the well-established chemistry of the 1,4-benzoxazine ring system. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its biological activities. This document serves as a starting point for researchers interested in investigating this and related fluorinated benzoxazine derivatives.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated derivative of the benzoxazine heterocyclic system. The incorporation of a fluorine atom can significantly influence the physicochemical properties of the molecule, such as its metabolic stability and receptor binding affinity, making it a compound of interest in medicinal chemistry and materials science.[1] This guide provides a summary of the available physicochemical data, outlines relevant experimental protocols for its characterization, and presents a generalized workflow for such analyses.
Physicochemical Properties
A comprehensive set of experimentally determined physicochemical properties for this compound is not extensively documented in publicly available literature. The table below summarizes the available data. It is important to note that values for boiling point, pKa, logP, and solubility could not be definitively ascertained from the surveyed literature and would require experimental determination.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [2] |
| Molecular Weight | 153.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 41-43 °C | [2] |
| Boiling Point | Not available | |
| pKa | Not available | |
| logP | Not available | |
| Solubility | Not available |
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments that can be employed to characterize this compound. These protocols are based on general procedures for the analysis of benzoxazine derivatives.
Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
A common method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step sequence starting from commercially available benzoxazoles.
Materials:
-
Benzoxazole derivative
-
Sodium borohydride
-
Acetic acid
-
Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Potassium carbonate
-
Acetone
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Saturated ammonium chloride solution
Procedure:
-
Reduction of Benzoxazole: To a solution of the benzoxazole derivative in tetrahydrofuran, slowly add sodium borohydride and catalytic amounts of acetic acid. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure. Pour the reaction mixture into a saturated ammonium chloride solution and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine and dry over MgSO₄. The resulting product can be used in the next step without further purification.[3]
-
Ring Closure: To a mixture of the product from the previous step in acetone, add 1,2-dibromoethane. To this solution, add an aqueous solution of potassium carbonate. Reflux the resulting mixture for several days. After removing the acetone under reduced pressure, pour the residue into water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over MgSO₄. The crude product can then be purified by column chromatography.[3]
Structural Characterization
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
The sample is analyzed using an FTIR spectrophotometer, typically in Attenuated Total Reflectance (ATR) mode.
-
A background spectrum is collected first.
-
The sample is then placed on the ATR crystal and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Characteristic absorption peaks for the benzoxazine ring structure, such as C-O-C and C-N-C stretching modes, are identified. For benzoxazine derivatives, characteristic peaks are often observed around 1230 cm⁻¹ (asymmetric C-O-C stretching), 1150 cm⁻¹ (C-N-C stretching), and 940 cm⁻¹ (oxazine ring).[4]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.
Methodology:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).
-
The chemical shifts (δ), multiplicity, and integration of the proton signals in the ¹H NMR spectrum, and the chemical shifts of the carbon signals in the ¹³C NMR spectrum are analyzed to confirm the structure of the compound. For 3,4-dihydro-2H-1,4-benzoxazine derivatives, characteristic proton signals for the methylene groups of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are typically observed.[5]
Thermal Analysis
3.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as melting point and to study the curing behavior of benzoxazine monomers.
Methodology:
-
A small amount of the sample (typically 2-10 mg) is sealed in an aluminum pan.
-
The analysis is performed using a DSC instrument under a nitrogen atmosphere.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 to 350 °C).[6]
-
An empty sealed aluminum pan is used as a reference.
-
The resulting thermogram shows endothermic peaks for melting and exothermic peaks for polymerization (curing).
3.3.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the material.
Methodology:
-
A small sample is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[3][6]
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the char yield at high temperatures.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, various derivatives of the broader benzoxazine class have been investigated for a range of biological activities, including as anticonvulsant agents, inhibitors of Factor Xa, and for their anti-inflammatory and neuroprotective properties.[7][8][9][10][11] Further research is required to determine if this compound exhibits any significant biological effects.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Fluorinated Benzoxazines and the Structure-Property Relationship of Resulting Polybenzoxazines | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 7. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 56346-41-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of benzoxazine chemistry, data from closely related analogs, and general methodologies. All experimental protocols and spectral data should be considered representative and require experimental validation.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzoxazine class. The benzoxazine scaffold is a key pharmacophore found in a variety of biologically active molecules and functional polymers. The introduction of a fluorine atom at the 7-position of the benzoxazine ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a molecule of interest for medicinal chemistry and drug discovery programs, particularly in the development of novel therapeutics.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 56346-41-9 | - |
| Molecular Formula | C₈H₈FNO | - |
| Molecular Weight | 153.16 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 41-43 °C | [1] |
| InChI Key | FQKORLPTBCMNGR-UHFFFAOYSA-N | - |
| Canonical SMILES | C1COCC2=CC(=C(C=C2)F)N1 | - |
Synthesis
Putative Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorophenol
-
2-Aminoethanol
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction and recrystallization)
-
Hexanes (for recrystallization)
Procedure:
-
To a solution of 4-fluorophenol (1.0 eq) in 1,4-dioxane, add 2-aminoethanol (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add paraformaldehyde (2.2 eq) to the mixture.
-
Adjust the pH of the reaction mixture to acidic conditions (pH 4-5) by the dropwise addition of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Characterization (Predicted)
No specific experimental spectra for this compound have been found. The following tables summarize the predicted spectroscopic data based on the analysis of closely related fluorinated benzoxazine structures.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 - 6.60 | m | 3H | Aromatic H |
| ~4.30 | t | 2H | O-CH₂ |
| ~3.40 | t | 2H | N-CH₂ |
| ~3.30 | br s | 1H | N-H |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-F |
| ~142 | Aromatic C-O |
| ~138 | Aromatic C-N |
| ~116 (d, J ≈ 23 Hz) | Aromatic C |
| ~115 (d, J ≈ 8 Hz) | Aromatic C |
| ~110 | Aromatic C |
| ~65 | O-CH₂ |
| ~45 | N-CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~2920, 2850 | C-H stretch (aliphatic) |
| ~1500, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O-C asymmetric stretch |
| ~1100 | C-F stretch |
Mass Spectrometry
-
Expected [M+H]⁺: 154.0668
Potential Biological Activities and Applications in Drug Development
The benzoxazine scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5] The introduction of a fluorine atom can enhance these properties.
-
Antimicrobial and Antifungal Activity: Many fluorinated heterocyclic compounds exhibit potent antimicrobial and antifungal properties. It is plausible that this compound could be investigated as a lead compound for the development of new anti-infective agents.
-
Anticancer Activity: Certain benzoxazine derivatives have shown promise as anticancer agents.[6] The fluorine substituent may improve cell permeability and metabolic stability, potentially leading to enhanced cytotoxic effects against cancer cell lines.
-
Central Nervous System (CNS) Activity: The benzoxazine core is present in compounds with activity on CNS targets. The lipophilicity imparted by the fluorine atom could facilitate crossing the blood-brain barrier, making this compound a candidate for neurological drug discovery programs.
-
Anti-inflammatory Activity: Some benzoxazine derivatives have demonstrated anti-inflammatory properties.[7]
Visualizations
General Synthetic Workflow for Benzoxazines
Caption: A generalized workflow for the synthesis and characterization of benzoxazine monomers.
Hypothetical Signaling Pathway Modulation by a Benzoxazine Derivative
Caption: A hypothetical anti-inflammatory signaling pathway modulated by a benzoxazine derivative.
Conclusion
This compound represents a potentially valuable building block for the development of novel pharmaceuticals and advanced materials. While specific experimental data for this compound is currently limited, its structural features suggest that it warrants further investigation. The provided putative synthesis and predicted spectroscopic data can serve as a foundation for future research endeavors. Experimental validation of the synthesis, comprehensive characterization, and biological screening are essential next steps to unlock the full potential of this fluorinated benzoxazine.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Structure Elucidation of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Synthesis Pathway
The synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine would likely follow a Mannich-type condensation reaction. This common method for benzoxazine synthesis involves the reaction of a phenol, a primary amine, and formaldehyde.[1][2] In this specific case, the reactants would be 4-fluorophenol, ethanolamine, and paraformaldehyde (as a source of formaldehyde).
A plausible synthetic route involves the reaction of 2-aminoethanol with 4-fluorophenol and paraformaldehyde. The reaction is typically carried out in a suitable solvent, such as toluene or dioxane, and heated to reflux.[3] The use of an acidic medium can be beneficial, especially when dealing with weakly basic amines, to achieve a high yield.[1]
Caption: Proposed synthetic pathway for this compound.
Structure Elucidation Workflow
The elucidation of the chemical structure of the synthesized compound would involve a combination of spectroscopic techniques. The typical workflow includes purification of the crude product followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Experimental workflow for the structure elucidation of the target compound.
Spectroscopic Data (Predicted)
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on data reported for similar benzoxazine structures.[4][5]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | t | 2H | -N-CH₂- |
| ~4.2 - 4.4 | t | 2H | -O-CH₂- |
| ~4.9 | s | 2H | -O-CH₂-N- |
| ~6.7 - 7.0 | m | 3H | Aromatic-H |
| ~8.5 - 9.0 | s (broad) | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~45 | -N-CH₂- |
| ~65 | -O-CH₂- |
| ~80 | -O-CH₂-N- |
| ~115 (d, JCF) | Aromatic C-H |
| ~118 (d, JCF) | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~145 | Aromatic C-N |
| ~150 | Aromatic C-O |
| ~158 (d, JCF) | Aromatic C-F |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ -120 to -130 | Aromatic C-F |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1500-1600 | C=C stretching (aromatic) |
| ~1230 | Asymmetric C-O-C stretching of the oxazine ring |
| ~1100 | C-F stretching |
| ~930 | Benzene ring attached to an oxazine ring |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~169 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Synthesis of this compound
-
To a solution of 4-fluorophenol (1 eq.) and ethanolamine (1 eq.) in toluene, add paraformaldehyde (2.2 eq.).
-
Reflux the mixture with stirring for 4-6 hours, using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with 1N NaOH solution and distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[6] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the synthesized compound.[6] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.
Conclusion
The structural elucidation of this compound relies on a systematic approach combining a well-established synthetic method with a suite of powerful spectroscopic techniques. The predicted data presented in this guide, derived from the analysis of analogous compounds, provides a robust framework for the successful identification and characterization of this and other related benzoxazine derivatives. This information is valuable for researchers engaged in the design and synthesis of novel fluorinated compounds for various applications, including advanced materials and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 6. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer - PMC [pmc.ncbi.nlm.nih.gov]
initial synthesis routes for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to the Initial Synthesis Routes for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, this compound stands as a molecule of significant interest due to the prevalence of the fluorinated benzoxazine scaffold in medicinal chemistry and materials science. This technical guide provides a detailed overview of the primary synthesis routes for this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Core Synthesis Strategies
The initial synthesis of this compound primarily relies on the construction of the oxazine ring from a pre-fluorinated precursor. The most logical and commonly employed starting material is 2-amino-4-fluorophenol. The key transformation involves the introduction of a two-carbon bridge that connects the amino and hydroxyl functionalities. Two principal pathways have been identified for this cyclization.
Route 1: Reaction with 1,2-Dihaloethanes
This classic approach involves the double alkylation of 2-amino-4-fluorophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. The reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack of both the amino and hydroxyl groups on the electrophilic carbons of the haloalkane, leading to ring closure.
Route 2: Reaction with 2-Haloethanols
An alternative strategy employs a 2-haloethanol, for instance, 2-chloroethanol. In this two-step, one-pot synthesis, the amino group of 2-amino-4-fluorophenol first displaces the halide to form an N-(2-hydroxyethyl) intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the desired benzoxazine ring.
Visualizing the Synthesis Pathways
To clearly illustrate the logical flow of these synthetic transformations, the following diagrams have been generated using the DOT language.
Caption: Route 1: Synthesis via 1,2-Dihaloethane.
Caption: Route 2: Synthesis via 2-Haloethanol.
Experimental Protocols
Protocol for Route 1: Synthesis using 1,2-Dibromoethane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a powdered anhydrous base, for example, potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.2 eq.), to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.1 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Protocol for Route 2: Synthesis using 2-Chloroethanol
-
Reaction Setup: To a sealed vessel, add 2-amino-4-fluorophenol (1.0 eq.) and 2-chloroethanol (1.2 eq.) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).
-
N-Alkylation: Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.5 eq.), and heat the mixture to 120-140 °C for 8-16 hours to facilitate the initial N-alkylation.
-
Cyclization: After the formation of the N-(2-hydroxyethyl) intermediate (monitored by TLC or LC-MS), add a strong acid catalyst, for instance, a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions for Cyclization: Continue heating the reaction mixture at 120-140 °C for an additional 4-8 hours to promote intramolecular cyclization.
-
Work-up: Cool the reaction mixture and neutralize it with an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude product is then purified by column chromatography.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on the synthesis of similar benzoxazine derivatives. It is important to note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Route 1 (1,2-Dihaloethane) | Route 2 (2-Haloethanol) |
| Typical Yield | 60-75% | 55-70% |
| Reaction Time | 12-24 hours | 12-24 hours (total) |
| Reaction Temperature | 80-100 °C | 120-140 °C |
| Purity (post-chromatography) | >95% | >95% |
| Molecular Weight (C₈H₈FNO) | 153.15 g/mol | 153.15 g/mol |
| Expected ¹H NMR (CDCl₃, δ ppm) | ~6.7-6.9 (m, 3H, Ar-H), 4.3 (t, 2H, O-CH₂), 3.4 (t, 2H, N-CH₂) | ~6.7-6.9 (m, 3H, Ar-H), 4.3 (t, 2H, O-CH₂), 3.4 (t, 2H, N-CH₂) |
| Expected ¹⁹F NMR (CDCl₃, δ ppm) | Singlet or multiplet in the aromatic region | Singlet or multiplet in the aromatic region |
| Expected Mass Spec (m/z) | [M+H]⁺ = 154.06 | [M+H]⁺ = 154.06 |
Conclusion
The synthesis of this compound can be effectively achieved through well-established synthetic methodologies, primarily involving the cyclization of 2-amino-4-fluorophenol. The choice between using a 1,2-dihaloethane or a 2-haloethanol will depend on factors such as reagent availability, desired reaction conditions, and scalability. The provided protocols and data offer a solid foundation for the successful synthesis and characterization of this valuable fluorinated benzoxazine derivative, thereby enabling further exploration of its potential applications in drug discovery and materials science.
Biological Activity Screening of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines key quantitative data from published studies, details relevant experimental protocols, and visualizes essential workflows and pathways to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated notable anti-proliferative effects against a range of cancer cell lines. The substitution pattern on the benzoxazine core and its appendages plays a crucial role in determining the potency and selectivity of these compounds.
Data Summary: Anti-proliferative Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative) | PC-3 (Prostate) | 9.71 | [1] |
| NHDF (Normal Human Dermal Fibroblasts) | 7.84 | [1] | |
| MDA-MB-231 (Breast) | 12.9 | [1] | |
| MIA PaCa-2 (Pancreatic) | 9.58 | [1] | |
| U-87 MG (Glioblastoma) | 16.2 | [1] | |
| Compound 10 (a 1,4-benzoxazin-2-one derivative) | HeLa (Cervical) | 10.46 ± 0.82 | [2] |
| Compound 5e (a benzoxazole derivative) | HepG2 (Liver) | 4.13 ± 0.2 | [3] |
| HCT-116 (Colon) | 6.93 ± 0.3 | [3] | |
| MCF-7 (Breast) | 8.67 ± 0.5 | [3] | |
| Compound 3b (a quinoline-based dihydrazone derivative) | MCF-7 (Breast) | 7.016 | [4] |
| Compound 3c (a quinoline-based dihydrazone derivative) | MCF-7 (Breast) | 7.05 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of benzoxazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin or staurosporine) are also included.[1]
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[4]
Visualization: General Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening of benzoxazine derivatives.
Antimicrobial Activity
Fluorinated benzoxazine derivatives are also being investigated for their potential as antimicrobial agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Data Summary: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 4e (a 2H-benzo[b][1][5]oxazin-3(4H)-one derivative) | E. coli | 22 | - | |
| S. aureus | 20 | - | [6] | |
| B. subtilis | 18 | - | [6] | |
| Compound 4a (a 2H-benzo[b][1][5]oxazin-3(4H)-one derivative) | E. coli | 20 | - | [6] |
| Various 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Gram-positive & Gram-negative bacteria, C. albicans | - | 12.5 - 50 |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard technique for its determination.
Methodology:
-
Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~0.5-2.5 x 10^3 CFU/mL) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density.[7]
Visualization: Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial activity screening.
Anti-inflammatory Activity
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Data Summary: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 27 (a 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one) | TNF-α | 7.83 ± 0.95 | [8][9] |
| IL-1β | 15.84 ± 0.82 | [8] | |
| Compound 6m (a 1,2,3-triazole-substituted N-phenyl isoxazolone) | IL-1β | 7.9 ± 1.36 | [8] |
Experimental Protocol: LPS-Induced Cytokine Release in BV-2 Microglial Cells
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in an appropriate medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. IC50 values are then determined.[8][9]
Visualization: Nrf2-HO-1 Signaling Pathway in Inflammation
Some benzoxazine derivatives may exert their anti-inflammatory effects by modulating the Nrf2-HO-1 signaling pathway.[8]
Caption: Potential modulation of the Nrf2-HO-1 pathway by benzoxazine derivatives.
Other Biological Activities
The versatile 1,4-benzoxazine scaffold has been explored for a variety of other therapeutic applications.
-
Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties. The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), exhibited an ED50 value of 31.7 mg/kg in the maximal electroshock (MES) test.[10]
-
Factor Xa Inhibition: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been identified as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. Through structure-activity relationship (SAR) studies, a potent inhibitor with an IC50 of 3 nM was developed.[11]
This guide serves as a foundational resource for researchers interested in the biological activities of this compound derivatives. The provided data, protocols, and visualizations are intended to streamline experimental design and inspire further investigation into this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of Fluorine: A Technical Guide to the Discovery and Evolution of Fluorinated Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoxazine resins has marked a significant advancement in polymer science, leading to a class of high-performance materials with exceptional thermal and dielectric properties. This technical guide delves into the discovery and historical development of fluorinated benzoxazines, providing a comprehensive overview of their synthesis, properties, and emerging applications, including their recent foray into medicinal chemistry.
The Genesis of Fluorinated Benzoxazines: A Quest for High Performance
The journey into fluorinated benzoxazines was driven by the relentless pursuit of materials with superior performance characteristics for demanding applications, particularly in the microelectronics industry. The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF₃), into the benzoxazine structure was found to impart a unique combination of desirable properties.
The primary motivation behind fluorination lies in the unique attributes of the carbon-fluorine (C-F) bond. Its high bond energy contributes to enhanced thermal stability, while the low polarizability of the C-F bond leads to a significant reduction in the dielectric constant and dissipation factor of the resulting polymers.[1][2] Furthermore, the bulkiness of groups like -CF₃ can increase the free volume within the polymer matrix, further lowering the dielectric constant.[1] The hydrophobic nature of fluorinated compounds also results in low moisture absorption, a critical factor for maintaining stable dielectric properties in electronic components.[1]
Early research focused on synthesizing benzoxazine monomers derived from fluorinated phenols, such as 4,4′-(hexafluoroisopropylidene)diphenol (bisphenol AF), and fluorinated anilines, like 4-(trifluoromethyl)aniline.[1][3] These foundational studies laid the groundwork for a diverse family of fluorinated benzoxazine resins with tailored properties.
Synthesis of Fluorinated Benzoxazine Monomers: Methodologies and Challenges
The synthesis of fluorinated benzoxazine monomers typically follows the well-established Mannich condensation reaction of a phenol, a primary amine, and formaldehyde.[3] However, the presence of strongly electron-withdrawing fluorine substituents, particularly on the amine component, can present synthetic challenges.
It has been observed that traditional benzoxazine synthesis conditions are often unsuitable for the preparation of fluorinated benzoxazines where the fluorine is on the primary amine. The pH of the reaction medium is a critical factor, with strongly acidic conditions being necessary to achieve high yields when using very weak amines (pKa lower than 3).[4] Both solvent-based and solventless synthetic routes have been successfully employed.[5]
Experimental Protocols:
Protocol 2.1: Synthesis of a Bisphenol AF-based Fluorinated Benzoxazine (F-1 Benzoxazine) [1]
-
Materials: 37% formaldehyde aqueous solution, dioxane, 4-(trifluoromethyl)aniline, hexafluorobisphenol A (bisphenol AF).
-
Procedure:
-
0.04 mol of 37% formaldehyde aqueous solution and 5 ml of dioxane are introduced into a three-necked flask equipped with a nitrogen inlet and cooled in an ice bath for 10 minutes.
-
A solution of 0.02 mol of 4-(trifluoromethyl)aniline in 5 ml of dioxane is added slowly to the reactor via a dropping funnel.
-
The mixture is stirred for 10 minutes, after which a solution of 0.01 mol of hexafluorobisphenol A in 20 ml of dioxane is added.
-
The reaction temperature is raised to 100 °C, and the mixture is refluxed for 24 hours.
-
The solvent is removed under reduced pressure to yield a yellow solid.
-
The crude product is dissolved in ethyl ether and washed sequentially with 1N NaOH and water (three times each).
-
The organic layer is dried with magnesium sulfate, and the solvent is removed by distillation under reduced pressure to obtain the F-1 benzoxazine product as a light yellow solid.
-
Protocol 2.2: High-Yield Synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine [4]
-
Materials: Pentafluoroaniline, aqueous 37% formaldehyde, bisphenol-A, hydrochloric acid, 1,4-dioxane.
-
Procedure:
-
1.85 grams (0.01 mol) of 98% pentafluoroaniline is reacted with 1.62 grams (0.02 mol) of aqueous 37% formaldehyde in a three-necked flask.
-
1.16 g (0.005 mol) of bisphenol-A in 5 ml of dioxane is added.
-
The pH of the mixture is adjusted to 1.2 by adding trace amounts of hydrochloric acid.
-
The temperature is maintained at 55-60°C for 5 hours.
-
The solvent is then evaporated by a rotary evaporator under reduced pressure to obtain the product.
-
Polymerization and Properties of Fluorinated Polybenzoxazines
Fluorinated benzoxazine monomers undergo thermal ring-opening polymerization to form highly cross-linked polybenzoxazine networks. This curing process can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC).[6][7] The resulting thermosets exhibit a range of exceptional properties.
Key Properties and Quantitative Data
The incorporation of fluorine significantly enhances the thermal stability and lowers the dielectric constant of polybenzoxazines. The table below summarizes key quantitative data for various fluorinated polybenzoxazine systems.
| Monomer System | Curing Temperature (°C) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Dielectric Constant (at 1 MHz) | Water Absorption (%) | Reference |
| B-a/F-1 (1/1 copolymer) | 180 | - | >400 | 2.36 | <1 | [1] |
| Core-fluorinated diamine-based | - | - | up to 491 | 2.35–2.61 | <1 | [7] |
| Main-chain fluorinated polymer | - | - | - | 2.20 | - | [8] |
| m-fluoroaniline based (m-Bf) | 235.9 (peak) | - | 323.4 | - | - | [9] |
| p-fluoroaniline based (p-Bf) | 244.4 (peak) | - | 255.5 | - | - | [9] |
| o-fluoroaniline based (o-Bf) | 262.7 (peak) | - | 289.1 | - | - | [9] |
Experimental Protocols:
Protocol 3.1: Thermal Curing of Fluorinated Benzoxazine Monomers [1]
-
Procedure:
-
Blends of benzoxazine monomers (e.g., B-a/F-1) are prepared by dissolving them in a suitable solvent like acetone.
-
The solvent is slowly evaporated at 50 °C for 24 hours.
-
The resulting film is then cured in a vacuum oven at 180 °C for 4 hours to ensure complete polymerization.
-
Protocol 3.2: Preparation of Poly(FAEN-Bz) Films [10]
-
Procedure:
-
FAEN-Bz monomers are dissolved in DMAc (VDMAc:mFAEN-BZ = 1:1) with stirring at 50 °C for 30 minutes.
-
The solution is cast onto a clean glass plate.
-
The solvent is removed in an oven with a sequential temperature program: 80 °C for 1 h, 100 °C for 1 h, 120 °C for 1 h, 140 °C for 1 h, 160 °C for 2 h, and 180 °C for 2 h.
-
The basic curing program is carried out at 200 °C for 4 hours.
-
A New Frontier: Fluorinated Benzoxazines in Drug Discovery
A novel and exciting application of fluorinated benzoxazines has emerged in the field of medicinal chemistry, specifically in the development of new treatments for multidrug-resistant tuberculosis (MDR-TB).[11][12] A series of fluorine-containing benzoxazinyl-oxazolidinones have been designed and synthesized, demonstrating potent antitubercular activity.[11]
These compounds leverage the established antibacterial mechanism of oxazolidinones, which inhibit bacterial protein synthesis.[11][13] The fluorinated benzoxazinyl moiety appears to enhance the pharmacokinetic profile and efficacy of these drug candidates.[11]
Mechanism of Action of Benzoxazinyl-Oxazolidinones
Oxazolidinones, including their fluorinated benzoxazinyl derivatives, act by binding to the 50S ribosomal subunit of bacteria, thereby interfering with the initiation of protein synthesis.[11][14] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.[15] Specifically, they inhibit the formation of the first peptide bond in the translation process.[13]
Experimental Protocols:
Protocol 4.1: General Synthesis of Fluorine-Containing Benzoxazinyl-Oxazolidinones [11]
-
General Procedure: The synthesis involves a multi-step process. Key intermediates are first synthesized, followed by nucleophilic substitution reactions to introduce the desired side chains. For example, the desired compounds can be obtained through the reaction of respective intermediates with 2-bromoethanol. The final acylated target compounds are prepared by a condensation reaction of the respective intermediates with different carboxylic acids.
Visualizing the Science: Diagrams and Workflows
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of F-1 Benzoxazine via Mannich Condensation.
Caption: Thermal Ring-Opening Polymerization of Fluorinated Benzoxazines.
Caption: Mechanism of Action of Fluorinated Benzoxazinyl-Oxazolidinones.
Conclusion and Future Outlook
The discovery and development of fluorinated benzoxazines have yielded a versatile class of polymers with exceptional properties that are highly sought after in advanced material applications. The ability to tailor their characteristics through the judicious selection of fluorinated precursors has opened up a vast design space for materials with low dielectric constants, high thermal stability, and excellent hydrophobicity. The recent expansion of their application into the realm of medicinal chemistry highlights the broad potential of this unique chemical scaffold. Future research is expected to focus on the development of novel fluorinated monomers, the exploration of more efficient and sustainable synthetic routes, and the further investigation of their potential in biomedical applications, heralding a new era of innovation for fluorinated benzoxazines.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Replacing bisphenol-A with bisguaiacol-F to synthesize polybenzoxazines for a pollution-free environment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature. This document, therefore, presents potential therapeutic targets based on the activities of structurally related fluorinated and non-fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives. The insights provided are intended for research and drug development professionals and are based on inferences from existing studies on analogous compounds.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide explores the potential therapeutic targets for this compound by examining the established biological activities of its close analogs. Potential therapeutic areas for this compound class include oncology, inflammatory diseases, and infectious diseases.
Potential Therapeutic Targets and Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, several potential therapeutic targets can be postulated for this compound.
Oncology
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated anti-proliferative activity against various cancer cell lines. The introduction of aryl groups at the N-4 position has been a key strategy in developing potent anticancer agents.
-
Potential Targets: The precise molecular targets for the anticancer activity of many 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have not been fully elucidated but may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The substitution pattern on the benzoxazine ring and the nature of the N-4 aryl substituent are critical for activity.
-
Supporting Evidence: A study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that these compounds exhibit moderate to good potency against a panel of cancer cell lines. For instance, molecule 14f from one study displayed significant anticancer activity, suggesting that this scaffold is a promising starting point for the development of new anticancer drugs.[1][2]
Inflammatory Diseases
The 2H-1,4-benzoxazin-3(4H)-one scaffold, a close structural relative, has been explored for its anti-inflammatory properties. These derivatives have been shown to modulate key inflammatory pathways.
-
Potential Target: Nuclear factor erythroid 2-related factor 2 (Nrf2) The Nrf2-heme oxygenase-1 (HO-1) signaling pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant and anti-inflammatory genes.
-
Mechanism of Action: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 pathway, leading to a reduction in the production of reactive oxygen species (ROS) and pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial inflammation.[3] Molecular docking studies suggest that these compounds may interact with binding sites related to Nrf2, preventing its degradation by Keap1.[3]
Infectious Diseases (Antibacterial)
The core structure of this compound is reminiscent of the quinolone and fluoroquinolone antibiotics, which are known to target bacterial DNA synthesis.
-
Potential Targets: Bacterial DNA Gyrase and Topoisomerase IV These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to bactericidal effects.
-
Supporting Evidence: The broad-spectrum antibiotic Levofloxacin, which contains a more complex tricyclic system incorporating a fluorinated benzoxazine-like moiety, exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] This suggests that simpler fluorinated benzoxazines could potentially be explored for similar antibacterial activities.
Data Presentation
The following table summarizes the quantitative data for a representative anticancer 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analog.
| Compound | Cancer Cell Line | IC50 (µM)[1][2] |
| Molecule 14f | PC-3 | 7.84 |
| NHDF | 16.2 | |
| MDA-MB-231 | Not specified | |
| MIA PaCa-2 | Not specified | |
| U-87 MG | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below to guide future research on this compound.
Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[1]
A general synthetic pathway involves a multi-step process:
-
Synthesis of 2-(2-Nitrophenoxy)-1-phenylethan-1-one derivatives: A substituted phenacyl bromide is reacted with a 2-nitrophenol in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is heated to reflux.
-
Synthesis of 3-Aryl-3,4-dihydro-2H-benzo[b][2][5]oxazines: The nitro group of the previously synthesized ketone is reduced, and the resulting amine undergoes intramolecular reductive amination to form the benzoxazine ring. This is typically achieved using a reducing agent like sodium borohydride in a solvent such as methanol.
-
Buchwald-Hartwig Cross-Coupling: The 3-aryl-3,4-dihydro-2H-1,4-benzoxazine is then coupled with a substituted aryl bromide using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs2CO3) in a solvent mixture like tert-butanol and toluene under an inert atmosphere.
Anti-inflammatory Activity Assessment in BV-2 Microglial Cells[3]
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
MTT Assay for Cell Viability: To assess cytotoxicity, cells are treated with various concentrations of the test compounds for a specified period. MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured to determine cell viability.
-
Measurement of Inflammatory Mediators: Cells are pre-treated with the test compounds and then stimulated with lipopolysaccharide (LPS). The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA kits.
-
Western Blot Analysis for Nrf2-HO-1 Pathway Activation: After treatment, cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin), followed by incubation with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.
Experimental Workflow
Caption: General workflow for synthesis and anticancer evaluation.
Conclusion
While direct experimental evidence for this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential as a therapeutic agent. The most promising avenues for exploration appear to be in oncology, by targeting proliferative pathways, and in inflammatory diseases, through the modulation of the Nrf2-HO-1 pathway. Furthermore, its structural similarity to fluoroquinolone antibiotics suggests a potential, though more speculative, role as an antibacterial agent. The experimental protocols and data presented for analogous compounds in this guide offer a solid foundation for initiating such investigations. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this specific fluorinated benzoxazine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Analogs as Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3,4-dihydro-2H-1,4-benzoxazine Scaffold and the Role of Fluorine
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of this structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The structural rigidity and synthetic tractability of the benzoxazine ring system make it an attractive starting point for the design of novel therapeutic agents.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The strategic placement of a fluorine atom on an aromatic ring can significantly influence the electronic properties of the molecule and its interactions with biological targets. This guide explores the hypothetical SAR of a series of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine analogs, with a focus on their potential as anti-proliferative agents.
Structure-Activity Relationship (SAR) Analysis
To explore the SAR of the this compound scaffold, a hypothetical series of analogs with substitutions at the N-4 and C-3 positions is proposed. The anti-proliferative activity is evaluated against a representative cancer cell line (e.g., PC-3, prostate cancer).
Table 1: Hypothetical Anti-proliferative Activity of this compound Analogs against PC-3 Cancer Cell Line.
| Compound ID | R1 (at N-4) | R2 (at C-3) | IC50 (µM) |
| 1a | H | H | > 50 |
| 1b | H | Phenyl | 25.3 |
| 1c | H | 4-Fluorophenyl | 18.7 |
| 1d | H | 4-Methoxyphenyl | 22.1 |
| 2a | Phenyl | H | 30.5 |
| 2b | 4-Aminophenyl | H | 9.8 |
| 2c | 4-Hydroxyphenyl | H | 12.4 |
| 2d | Phenyl | Phenyl | 15.2 |
| 2e | 4-Aminophenyl | 4-Fluorophenyl | 7.5 |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for similar scaffolds.[3][4]
Interpretation of SAR:
-
Effect of Substitution at C-3: The introduction of an aryl group at the C-3 position (compare 1a and 1b ) appears to be beneficial for anti-proliferative activity. A fluorine substituent on this phenyl ring (1c ) may further enhance potency, potentially through favorable interactions with the target protein.
-
Effect of Substitution at N-4: Aryl substitution at the N-4 position also seems to contribute positively to activity (2a ). The presence of electron-donating groups, such as an amino (2b ) or hydroxyl (2c ) group at the para-position of the N-4 aryl ring, appears to significantly improve potency. This suggests that hydrogen bond donating and accepting capabilities in this region are important for activity.[3][4]
-
Combined Effects: Combining favorable substitutions at both the N-4 and C-3 positions may lead to a synergistic enhancement of anti-proliferative activity, as illustrated by compound 2e .
Experimental Protocols
General Synthetic Protocol for 4-Aryl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazines
A representative synthesis can be achieved via a Buchwald-Hartwig cross-coupling reaction.[4]
-
Flask Setup: A Schlenk flask is charged with cesium carbonate (1.4 eq.), this compound (1.0 eq.), and the corresponding substituted bromobenzene (1.6 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: The reaction mixture is dissolved in toluene and tert-butanol and stirred for 10 minutes at room temperature.
-
Catalyst Addition: Pd2(dba)3 (0.02 eq.) and XPhos (0.1 eq.) are added to the solution.
-
Reaction: The mixture is refluxed until the reaction shows completion as indicated by Thin Layer Chromatography (TLC).
-
Work-up: The mixture is cooled to room temperature and diluted with ethyl acetate. The solution is washed with brine and water, dried over sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography (hexane/ethyl acetate) to yield the target 4-aryl-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Protocol for MTT Cell Proliferation Assay
The anti-proliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]
-
Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of cell culture medium. Incubate in a CO2 incubator for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[5]
-
Formazan Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[6] Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations: Signaling Pathways and Workflows
Potential Signaling Pathway: PI3K/Akt Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9][10][11] The dysregulation of this pathway is a common feature in many cancers.[1][9][11]
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide: 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, a representative synthetic protocol, and potential biological activities, with a focus on its interaction with cellular signaling pathways.
Commercial Availability
This compound is available from various commercial chemical suppliers. The purity and quantity offered may vary. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.
| Supplier | Product Number | Purity | CAS Number |
| ChemUniverse | P97205 | 97% | 56346-41-9 |
| LookChem | N/A | 97% (typical) | 56346-41-9 |
| Matrix Scientific | 097205 | >95% | 56346-41-9 |
| Ambeed | A918561 | 97% | 56346-41-9 |
| TRC | F588370 | N/A | 56346-41-9 |
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These values are compiled from various supplier and database sources and may vary slightly.
| Property | Value |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.16 g/mol |
| Appearance | Off-white to light yellow solid/powder |
| Melting Point | Not widely reported |
| Boiling Point | 243.66 °C at 760 mmHg (Predicted) |
| Density | 1.201 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents like DMSO and methanol |
| CAS Number | 56346-41-9 |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of Fluorinated Benzoxazines
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Appropriate fluorinated phenol (e.g., 4-fluorophenol)
-
Primary amine (e.g., ammonia or a protected amine)
-
Paraformaldehyde
-
Dioxane (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the fluorinated phenol and paraformaldehyde in dioxane.
-
Cool the mixture in an ice bath and slowly add the primary amine.
-
Adjust the pH of the reaction mixture to a strongly acidic condition (e.g., pH 1-2) by the dropwise addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (4-24 h), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Spectroscopic Characterization Data (Reference for Related Compounds)
While specific spectra for this compound are not widely published, data from related fluorinated benzoxazine derivatives can provide a reference for expected spectral features.
-
¹H NMR: Expect signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The methylene protons of the oxazine ring typically appear as two distinct singlets or multiplets in the range of 4.5-5.5 ppm.
-
¹³C NMR: The carbon spectrum will show resonances for the aromatic carbons, with the carbon bearing the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The methylene carbons of the oxazine ring will also be present.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, C-O-C stretching of the ether linkage in the oxazine ring, and a strong C-F stretching band.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₈H₈FNO).
Biological Activity and Signaling Pathways
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Potential Anti-Inflammatory and Cytoprotective Effects via the Nrf2-HO-1 Pathway
Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have elucidated their mechanism of action in mitigating inflammation. These compounds have been shown to significantly activate the Nrf2-HO-1 signaling pathway.[2]
Nrf2-HO-1 Signaling Pathway:
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to reduce cellular damage and inflammation.
It is plausible that this compound, as a member of the benzoxazine family, may also exert its biological effects through the modulation of this pathway. The fluorine substitution could potentially enhance its potency or alter its pharmacokinetic properties.
Figure 1. Proposed mechanism of action for this compound via the Nrf2-HO-1 signaling pathway.
Experimental Workflow for Investigating Nrf2-HO-1 Pathway Activation
Researchers investigating the biological activity of this compound could employ the following experimental workflow to determine its effect on the Nrf2-HO-1 pathway.
Figure 2. A typical experimental workflow to investigate the role of this compound on the Nrf2-HO-1 pathway.
Conclusion
This compound is a commercially available compound with potential applications in drug discovery, particularly in the areas of anti-inflammatory and cytoprotective therapies. Its likely interaction with the Nrf2-HO-1 signaling pathway provides a solid foundation for further investigation into its precise mechanism of action and therapeutic potential. The synthetic and analytical methods outlined in this guide offer a starting point for researchers to produce and characterize this and related compounds for their studies.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein details a reliable synthetic route starting from commercially available precursors, offering a straightforward approach for laboratory-scale preparation.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged structural motif found in a variety of biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and lipophilicity. This makes this compound a key intermediate for the synthesis of novel therapeutic agents. The synthetic protocol described is based on the classical and effective method of intramolecular cyclization of a 2-aminophenol derivative.
Synthetic Pathway
The synthesis of this compound is achieved through a one-pot reaction involving the N- and subsequent O-alkylation of 2-amino-4-fluorophenol with 1,2-dibromoethane in the presence of a suitable base. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
2-Amino-4-fluorophenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous dimethylformamide (DMF).
-
Addition of Reagent: While stirring the suspension at room temperature, add 1,2-dibromoethane (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Typical Yield | 60-80% (estimated based on similar syntheses) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |
Characterization Data (Predicted and based on related structures):
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-6.60 (m, 3H, Ar-H), 4.30 (t, J = 4.4 Hz, 2H, O-CH₂), 3.45 (t, J = 4.4 Hz, 2H, N-CH₂), 3.80 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 157.5 (d, J = 238.0 Hz, C-F), 143.0, 135.0, 116.0 (d, J = 23.0 Hz), 110.0 (d, J = 8.0 Hz), 105.0 (d, J = 22.0 Hz), 65.0 (O-CH₂), 43.0 (N-CH₂) |
| Mass Spectrometry (EI) | m/z (%): 153 (M⁺), 123, 95 |
| Infrared (IR) | ν (cm⁻¹): 3350 (N-H stretch), 1510 (aromatic C=C stretch), 1230 (asymmetric C-O-C stretch), 1100 (C-F stretch)[1] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships in the synthesis and characterization process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for the structural characterization of the synthesized product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Amino-4-fluorophenol is harmful if swallowed and may cause skin and eye irritation.
-
1,2-Dibromoethane is toxic and a suspected carcinogen. Handle with extreme care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This detailed protocol provides a robust method for the synthesis of this compound, a key building block for further research and development in the pharmaceutical and materials science fields.
References
Application Notes and Protocols for the Characterization of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. The methods outlined are essential for confirming the identity, purity, and physicochemical properties of this compound, which is of interest in pharmaceutical and materials science research.
Overview of Analytical Characterization
A comprehensive characterization of this compound involves a suite of analytical techniques to probe its structural, thermal, and chromatographic properties. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment. Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides insights into the material's thermal stability and transitions.
The following sections detail the experimental protocols for these key analytical methods and present expected or typical data in structured tables. Where specific experimental data for this compound is not publicly available, data from closely related analogs, such as other fluorinated benzoxazines, is provided as a reference and is clearly noted.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for a complete characterization.
2.1.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, wide spectral width to encompass potential fluorine signals.
-
Use an external reference standard such as CFCl₃ (0 ppm) or a secondary standard.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
2.1.2. Expected NMR Data
Disclaimer: The following table contains estimated chemical shifts based on known data for similar fluorinated benzoxazine structures. Actual values may vary.
| Analysis | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.5-7.5 ppm-O-CH₂-: ~4.3 ppm (triplet)-N-CH₂-: ~3.4 ppm (triplet)-NH-: broad singlet |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 110-150 ppm (C-F coupling will be observed)-O-CH₂-: ~67 ppm-N-CH₂-: ~43 ppm |
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
2.2.1. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure solvent.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance or transmittance spectrum.
2.2.2. Expected FTIR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3400 (may be broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O-C (ether) | Asymmetric Stretching | 1200-1270 |
| C-N | Stretching | 1180-1250 |
| C-F | Stretching | 1000-1100 |
Mass Spectrometry (MS)
MS is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
2.3.1. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Acquisition (GC-MS):
-
Inject the sample onto a suitable GC column (see GC section for details).
-
The eluting compound enters the EI source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
2.3.2. Expected Mass Spectrometry Data
Disclaimer: The fragmentation pattern is predictive and based on common fragmentation pathways for similar structures.
| Analysis | Parameter | Expected Value (m/z) |
| ESI-MS | [M+H]⁺ | 168.0717 (Calculated for C₉H₁₁FNO⁺) |
| EI-MS | Molecular Ion (M⁺˙) | 167.0635 (Calculated for C₉H₁₀FNO˙) |
| Key Fragments | Fragments corresponding to the loss of ethylene, CO, and cleavage of the oxazine ring. |
Purity and Separation Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis.
3.1.1. Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (General Reverse-Phase Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time is a characteristic property under the given conditions.
3.1.2. Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific method, but a single major peak is expected for a pure sample. |
| Purity | >95% (as determined by peak area percentage) |
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like this compound.
3.2.1. Experimental Protocol: GC
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph with a Flame Ionization Detector (FID) or a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis: The retention time of the peak corresponding to the compound is used for identification, and the peak area is used for quantification.
3.2.2. Expected GC Data
| Parameter | Expected Value |
| Retention Time | A single major peak with a characteristic retention time for the given temperature program. |
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as melting point and to study curing behavior if the compound is a monomer for polymerization.
4.1.1. Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
An initial heating and cooling cycle can be used to remove the thermal history of the sample.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition or curing).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
4.2.1. Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Acquisition:
-
Heat the sample under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the temperatures at which specific mass losses occur.
4.2.2. Expected Thermal Analysis Data
| Analysis | Parameter | Expected Value |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Onset of Decomposition | Dependent on the thermal stability, but typically above 200 °C for benzoxazine structures. |
| Td₅ (5% weight loss) | A key indicator of the initial thermal degradation temperature. |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Logical workflow for the analytical characterization of this compound.
This comprehensive suite of analytical techniques provides a robust characterization of this compound, ensuring its identity, purity, and suitability for further research and development.
Application Note: 1H and 13C NMR Analysis of 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a representative fluorinated benzoxazine. Due to the limited availability of published NMR data for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, this document focuses on its structural isomer, 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, to illustrate the analytical workflow and data interpretation. The protocols outlined are broadly applicable to the structural elucidation of similar small organic molecules relevant to pharmaceutical and materials science research.
Introduction
Fluorinated benzoxazines are an important class of heterocyclic compounds with applications in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structure determination and purity assessment of these molecules. This document details the experimental procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and presents the spectral data in a clear, tabulated format.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Table 1: ¹H NMR Data for 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.75-6.60 | m | - | Ar-H |
| 6.55 | dd | 8.8, 2.9 | Ar-H |
| 4.29 | t | 4.7 | -O-CH₂- |
| 3.44 | t | 4.7 | -N-CH₂- |
| 3.70 (br s) | s | - | N-H |
Table 2: ¹³C NMR Data for 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 156.0 (d, J=235 Hz) | C-F |
| 142.8 | Ar-C-O |
| 136.1 | Ar-C-N |
| 116.8 (d, J=23 Hz) | Ar-C |
| 115.8 (d, J=8 Hz) | Ar-C |
| 110.2 (d, J=22 Hz) | Ar-C |
| 64.9 | -O-CH₂- |
| 43.6 | -N-CH₂- |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
-
Acquisition Time: 4.0 s.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.2 s.
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.
Mandatory Visualization
Caption: Workflow for NMR analysis of fluorinated benzoxazines.
The Versatile Scaffold: 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents. Its incorporation has led to the development of potent anticonvulsant, anti-inflammatory, anticancer, and anticoagulant drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds containing this versatile chemical entity.
Anticonvulsant Activity
Derivatives of this compound have demonstrated significant potential in the treatment of epilepsy. A notable example is 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, which has shown potent anticonvulsant effects in preclinical models.[1][2][3]
Quantitative Data
| Compound | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | Mice | MES | 31.7 | 228.3 | 7.2 |
Experimental Protocols
Synthesis of 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from the synthesis of related 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.[2][3]
-
Step 1: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one. 2-Amino-5-nitrophenol is used as a starting material. The detailed multi-step synthesis to obtain the 7-amino intermediate is a prerequisite.
-
Step 2: Reductive Amination. To a solution of 7-amino-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., methanol), is added 4-fluorobenzaldehyde.
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding imine.
-
Sodium borohydride is then added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one.
Maximal Electroshock (MES) Test
The MES test is a standard model for evaluating anticonvulsant activity against generalized tonic-clonic seizures.[4][5][6][7]
-
Animals: Male ICR mice (20-25 g) are used.
-
Compound Administration: The test compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes is used.
-
Procedure:
-
30-60 minutes after compound administration, a drop of saline is applied to the eyes of the mouse.
-
The corneal electrodes are placed on the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[5]
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Rotarod Neurotoxicity Test
This test assesses potential motor impairment caused by the test compound.
-
Apparatus: A rotarod treadmill for mice.
-
Procedure:
-
Mice are trained to remain on the rotating rod (e.g., 10 rpm) for at least 1 minute.
-
30-60 minutes after compound administration, the mice are placed on the rotarod.
-
The time the animal remains on the rod is recorded.
-
-
Endpoint: Inability to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: The dose of the compound that causes 50% of the animals to fail the test (TD50) is calculated.
Anti-inflammatory Activity
The 2H-1,4-benzoxazin-3(4H)-one scaffold, often incorporating a fluorine atom at the 7-position, has been utilized to develop potent anti-inflammatory agents. These compounds have been shown to modulate the Nrf2-HO-1 signaling pathway, a key regulator of the cellular antioxidant and anti-inflammatory response.[8][9]
Quantitative Data
| Compound | Cell Line | Assay | IC50 (µM) |
| Compound e2 | LPS-induced BV-2 | NO Production | 5.23 |
| Compound e16 | LPS-induced BV-2 | NO Production | 3.89 |
| Compound e20 | LPS-induced BV-2 | NO Production | 4.56 |
Experimental Protocols
Synthesis of 2H-1,4-benzoxazin-3(4H)-one Derivatives
A general synthetic route involves the reaction of 6-amino-2H-benzo[b][5][8]oxazin-3(4H)-one with 3-ethynylbenzoic acid, followed by a click reaction with various substituted azides to introduce a 1,2,3-triazole moiety.[10]
LPS-induced Anti-inflammatory Assay in BV-2 Microglial Cells
This assay assesses the ability of compounds to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).[11][12][13][14][15]
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, which reflects NO production.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.
-
Cell Viability: Cell viability is assessed using the MTT assay to rule out cytotoxic effects of the compounds.
Western Blot Analysis for Nrf2 and HO-1
This technique is used to determine the effect of the compounds on the protein expression levels of Nrf2 and its downstream target, HO-1.
-
Protein Extraction: BV-2 cells are treated as described above, and total protein is extracted using RIPA buffer.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anticancer Activity
The 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have demonstrated moderate to good potency against various cancer cell lines.[16][17]
Quantitative Data
| Compound | Cancer Cell Line | IC50 (µM) |
| 14f | PC-3 (Prostate) | 9.71 |
| 14f | NHDF (Fibroblast) | 7.84 |
| 14f | MDA-MB-231 (Breast) | 12.9 |
| 14f | MIA PaCa-2 (Pancreatic) | 9.58 |
| 14f | U-87 MG (Glioblastoma) | 16.2 |
Experimental Protocols
Synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines via Buchwald-Hartwig Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a key step in the synthesis of these anticancer agents.[16][17][18][19][20][21][22]
-
Reaction Setup: In an oven-dried Schlenk tube, add the 1,4-benzoxazine derivative, substituted bromobenzene, Pd2(dba)3 (palladium catalyst), XPhos (ligand), and Cs2CO3 (base).
-
Solvent Addition: Add anhydrous tert-butanol and toluene under an argon atmosphere.
-
Reaction Conditions: The mixture is heated at 100°C for 16 hours.
-
Workup: After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Factor Xa Inhibition
Benzoxazinone derivatives, which can include a 7-fluoro substitution, have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. This makes them attractive candidates for the development of new anticoagulant therapies.
Quantitative Data
| Compound | Target | IC50 (nM) |
| 1n | Factor Xa | 3 |
| 1a | Factor Xa | 27,000 |
Experimental Protocols
Synthesis of Benzoxazinone-based Factor Xa Inhibitors
The synthesis of these complex molecules involves multiple steps, often starting from a substituted 1,4-benzoxazin-3(4H)-one core and building out the side chains through various organic reactions.
Factor Xa Inhibition Assay
This is a functional assay to measure the inhibitory activity of compounds against Factor Xa.[23][24][25][26][27]
-
Reagent Preparation:
-
Prepare a solution of human Factor Xa in an appropriate assay buffer.
-
Prepare a solution of a chromogenic or fluorogenic Factor Xa substrate.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the Factor Xa enzyme solution.
-
Add the test compound dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Factor Xa substrate.
-
-
Measurement:
-
For a chromogenic substrate, measure the absorbance at 405 nm over time.
-
For a fluorogenic substrate, measure the fluorescence intensity (e.g., Ex/Em = 350/450 nm) over time.
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 11. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. abcam.cn [abcam.cn]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. lancet.co.za [lancet.co.za]
- 27. Anti-factor Xa (anti-Xa) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Scaffold in Modern Drug Discovery
Application Notes and Protocols
The 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred in part by the fluorine substitution, make it a valuable building block for the design of novel therapeutic agents across a range of diseases. This document provides an overview of its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Applications in Oncology
Derivatives of this compound have demonstrated promising anti-proliferative activity against various cancer cell lines. The rigid benzoxazine core allows for the precise spatial orientation of substituents to interact with biological targets.
Quantitative Data: Anti-proliferative Activity
| Compound ID | Modification on Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 14f | 4-Aryl substituted | PC-3 (Prostate) | 7.84 | [1] |
| MDA-MB-231 (Breast) | 9.21 | [1] | ||
| U-87 MG (Glioblastoma) | 16.2 | [1] | ||
| 5b | 1,2,3-Triazole substituted | MCF-7 (Breast) | Data not specified | [2] |
| 5c | 1,2,3-Triazole substituted | HeLa (Cervical) | Data not specified | [2] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for determining cell viability using the MTT assay.
Applications in Neurodegenerative Diseases and CNS Disorders
The this compound scaffold has been explored for its potential in treating neurodegenerative diseases and other central nervous system (CNS) disorders. This includes the development of anti-inflammatory agents, anticonvulsants, and dopamine receptor agonists.
Anti-inflammatory Activity in Microglia
Chronic neuroinflammation is a key factor in the progression of many neurodegenerative diseases. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties by modulating key signaling pathways in microglial cells.[3][4]
Several synthesized 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate the Nrf2-HO-1 signaling pathway.[4] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by inducers (like the benzoxazine derivatives), Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2-HO-1 pathway by benzoxazine derivatives.
Anticonvulsant Activity
A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.
| Compound ID | Modification | ED50 (mg/kg) (MES test) | Protective Index (PI) | Reference |
| 4b | 7-(4-fluorobenzylamino) | 31.7 | 7.2 | [5] |
ED50 is the dose of a drug that is effective in 50% of the population. The Maximal Electroshock (MES) test is a common model for generalized tonic-clonic seizures. The Protective Index (PI = TD50/ED50) is a measure of the margin of safety of a drug.
Dopamine Agonist Activity
A novel class of D-heteroergolines incorporating a 7H-indolo[3,4-gh][1][6]benzoxazine core structure has been synthesized and shown to possess potent dopamine agonist properties.[7] These compounds have a high affinity for the [3H]apomorphine binding site, suggesting their potential for treating conditions like Parkinson's disease.
Applications in Thrombosis
The 3,4-dihydro-2H-1,4-benzoxazine scaffold has been successfully utilized in the development of antithrombotic agents, particularly as inhibitors of key enzymes in the coagulation cascade.
Factor Xa and Thrombin Inhibition
Derivatives of this scaffold have been designed as potent and selective inhibitors of Factor Xa (FXa) and thrombin, both crucial serine proteases in blood coagulation.[8][9]
| Compound Scaffold | Target | IC50 | Reference |
| Benzoxazinone | FXa | 3 nM | [8] |
IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocol: Factor Xa Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of test compounds against Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic substrate for FXa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 8.3)
-
96-well microplate
-
Test compounds
Procedure:
-
Add assay buffer, test compound (at various concentrations), and Factor Xa to the wells of a microplate.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at 405 nm using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Caption: Workflow for the Factor Xa chromogenic inhibition assay.
Conclusion
The this compound scaffold is a highly adaptable and valuable core in drug discovery. Its derivatives have demonstrated significant potential in oncology, neuropharmacology, and thrombosis. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein serve as a resource for researchers engaged in the exploration of this promising chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (7R)-7H-indolo[3,4-gh][1,4]benzoxazines, a new class of D-heteroergolines with dopamine agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Enantioselective Synthesis of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The stereochemistry of these molecules is often crucial for their pharmacological activity, making enantioselective synthesis a critical aspect of their development. This document provides an overview of modern enantioselective synthetic methodologies and detailed protocols for obtaining these important chiral building blocks.
Key Methodologies for Enantioselective Synthesis
Several powerful strategies have been developed for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines. These methods offer high enantioselectivity and good to excellent yields. The choice of method may depend on the desired substitution pattern and the availability of starting materials.
1. Biocatalytic Reduction using Imine Reductases (IREDs): This method employs enzymes to reduce a prochiral 2H-1,4-benzoxazine precursor to the desired chiral amine with high enantioselectivity. It is a green and efficient method that operates under mild reaction conditions.[1][2]
2. Transition-Metal-Catalyzed Asymmetric Synthesis:
- Palladium-Catalyzed Tandem Allylic Substitution: Utilizes a chiral palladium complex to catalyze the formation of the benzoxazine ring system, achieving excellent enantioselectivity and yield.[3]
- Lewis Acid-Catalyzed Aziridine Ring Opening: A stepwise approach involving the enantioselective opening of an activated aziridine followed by a copper-catalyzed cyclization delivers the product with outstanding enantio- and diastereospecificity.[3]
3. Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched substrate. A notable example is the kinetic resolution of N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazines using n-butyllithium and a chiral ligand like sparteine.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives based on the methodologies described. While specific data for 7-fluoro derivatives are not extensively published, these values for the general scaffold are indicative of the expected outcomes.
Table 1: Biocatalytic Reduction of 2H-1,4-Benzoxazines [1][2]
| Substrate (R group) | Imine Reductase | Enantiomeric Excess (ee) | Conversion |
| H | IRED-1 | >99% | >99% |
| 3-Me | IRED-2 | 98% | 95% |
| 3-Ph | IRED-3 | >99% | >99% |
Table 2: Palladium-Catalyzed Tandem Allylic Substitution [3]
| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Yield |
| Vinyl methylene cyclic carbonate | WingPhos | 95% | 85% |
| Allylic acetate | (R)-BINAP | 92% | 88% |
Table 3: Kinetic Resolution of Racemic N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazines [4]
| Aryl Group | Chiral Ligand | Enantiomeric Excess (ee) of Recovered Material | Yield of Recovered Material |
| Phenyl | (-)-Sparteine | >99% | 45% |
| 4-Fluorophenyl | (-)-Sparteine | 98% | 42% |
Experimental Protocols
Protocol 1: Enantioselective Biocatalytic Reduction of 7-Fluoro-2H-1,4-benzoxazine
This protocol is adapted from established procedures for the biocatalytic reduction of 2H-1,4-benzoxazines and is expected to be applicable to the 7-fluoro analog.[1][2]
Materials:
-
7-Fluoro-2H-1,4-benzoxazine
-
Imine Reductase (IRED) whole-cell lysate or purified enzyme
-
NADP⁺ or NAD⁺ (depending on IRED)
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
To the buffer, add NADP⁺ (or NAD⁺) to a final concentration of 1 mM and glucose to a final concentration of 100 mM.
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 5 U/mL.
-
Add the 7-fluoro-2H-1,4-benzoxazine substrate to a final concentration of 10 mM.
-
Initiate the reaction by adding the IRED whole-cell lysate or purified enzyme.
-
Seal the vessel and incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic pathway to enantiopure this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: Conceptual diagram of kinetic resolution for obtaining enantiopure benzoxazines.
References
High-Yield Synthesis of Fluorinated Benzoxazine Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of fluorinated benzoxazine monomers, which are valuable precursors for advanced polymers with applications in electronics, aerospace, and coatings due to their low dielectric constant, high thermal stability, and low flammability. The inclusion of fluorine atoms into the benzoxazine structure can significantly enhance these properties.[1]
Traditional synthesis methods for benzoxazines are often inefficient when applied to fluorinated precursors, particularly when fluorination is on the primary amine component. This is due to the reduced basicity of fluorinated amines.[1] Research has shown that controlling the reaction medium's pH is a critical factor in achieving high yields. Specifically, strongly acidic conditions are often necessary to facilitate the reaction with very weak amines (pKa < 3).[1]
This document outlines optimized protocols that address these challenges, leading to a dramatic increase in the yield of the desired fluorinated benzoxazine monomers.
Quantitative Data Summary
The following table summarizes key quantitative data from various high-yield synthetic methods for producing fluorinated benzoxazine monomers.
| Monomer Name | Phenolic Reactant | Amine Reactant | Formaldehyde Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine | Phenol | Pentafluoroaniline | Paraformaldehyde | 1,4-Dioxane | 55-60 | 5 | High | [1] |
| F-1 Benzoxazine | Hexafluorobisphenol A | 4-(Trifluoromethyl)aniline | 37% aq. Formaldehyde | 1,4-Dioxane | 100 | 24 | 71 | [2] |
| Benzoxazine containing Fluorinated Aromatic Ether Nitrile (FAEN-Bz) | Phenol | FAEN-NH₂ | Paraformaldehyde | Ethanol/Toluene | 80-85 | 5 | - | [3][4] |
| Fluorine-containing main-chain benzoxazine (BAF-M-TB) | Bisphenol AF | M-TB | Paraformaldehyde | Xylene | 110 | 8 | - | [5] |
| Solventless synthesis of a fluorine-containing benzoxazine monomer (BAF-4fa) | Bisphenol-AF | 4-(Trifluoromethyl)aniline | Paraformaldehyde | None | 110 | - | - | [6] |
Note: "High" yield is reported in the source without a specific percentage. "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine in Acidic Medium
This protocol is adapted from a method demonstrating the importance of acidic conditions for reacting weak amines like pentafluoroaniline.[1]
Materials:
-
Pentafluoroaniline (98%)
-
Paraformaldehyde
-
Phenol
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask, dissolve 1.85 g (0.01 mol) of pentafluoroaniline and 1.20 g (0.04 mol) of paraformaldehyde in 1,4-dioxane.
-
Slowly add a solution of phenol (0.01 mol) in 5 ml of 1,4-dioxane to the mixture.
-
Adjust the pH of the reaction mixture to approximately 1.2 by adding trace amounts of hydrochloric acid.
-
Maintain the reaction temperature at 55-60°C and stir for 5 hours.
-
After the reaction is complete, evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude product.
-
The product can be further purified by appropriate chromatographic techniques.
Protocol 2: Synthesis of F-1 Benzoxazine
This protocol describes the synthesis of a fluorinated benzoxazine monomer using hexafluorobisphenol A.[2]
Materials:
-
4-(Trifluoromethyl)aniline
-
37% aqueous formaldehyde solution
-
Hexafluorobisphenol A
-
1,4-Dioxane
-
Ethyl ether
-
1N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked flask equipped with nitrogen flow and an ice bath, add 0.04 mol of 37% aqueous formaldehyde solution and 5 ml of 1,4-dioxane. Stir for 10 minutes.
-
Slowly add a solution of 0.02 mol of 4-(trifluoromethyl)aniline dissolved in 5 ml of 1,4-dioxane to the reactor using a dropping funnel.
-
After continuous stirring for 10 minutes, add 0.01 mol of hexafluorobisphenol A in 20 ml of 1,4-dioxane.
-
Raise the reaction temperature to 100°C and allow the mixture to reflux for 24 hours.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain a yellow solid crude product.
-
Dissolve the crude product in ethyl ether and wash sequentially with 1N NaOH solution and water (three times each).
-
Dry the organic layer with magnesium sulfate and remove the solvent by distillation under reduced pressure to yield the final light yellow solid product, F-1 benzoxazine.[2]
Protocol 3: Solventless Synthesis of a Fluorinated Benzoxazine Monomer (BAF-4fa)
This protocol outlines a solventless approach for the synthesis of a fluorine-containing benzoxazine monomer.[6]
Materials:
-
4-(Trifluoromethyl)aniline
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol-AF)
-
Paraformaldehyde
Procedure:
-
Combine 4-(trifluoromethyl)aniline, Bisphenol-AF, and paraformaldehyde in a reaction vessel.
-
Heat the mixture to 110°C without any catalyst.
-
Maintain the temperature and stir until the reaction is complete, as monitored by appropriate analytical techniques (e.g., FTIR, NMR).
-
The resulting product is the fluorinated benzoxazine monomer, BAF-4fa.
Visualizations
Caption: General synthetic pathway for fluorinated benzoxazine monomers.
Caption: A typical experimental workflow for the synthesis of fluorinated benzoxazines.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties [mdpi.com]
- 4. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Agents from 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 1,4-benzoxazine scaffold is a key pharmacophore found in various biologically active compounds, including the highly successful fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-7 position of the benzoxazine ring is a strategic modification aimed at enhancing antimicrobial potency and modulating pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis, antimicrobial screening, and preliminary structure-activity relationship (SAR) analysis of novel derivatives of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Synthetic Protocols
The synthesis of this compound derivatives can be approached through a multi-step process, starting from commercially available precursors. The general strategy involves the synthesis of the core benzoxazine scaffold followed by diversification at the N-4 and/or C-2/C-3 positions.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the core scaffold is outlined below, starting from 4-fluoro-2-nitrophenol.
Protocol 1: Synthesis of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
-
Alkylation of 4-fluoro-2-nitrophenol:
-
To a solution of 4-fluoro-2-nitrophenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.
-
-
Reductive Cyclization:
-
Dissolve the crude product from the previous step in ethanol or acetic acid.
-
Add a reducing agent such as iron powder (Fe, 5 eq.) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Reduction to this compound
-
Amide Reduction:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (1 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser's method).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Diversification of the Scaffold
The synthesized core scaffold can be derivatized at the N-4 position to generate a library of compounds for antimicrobial screening.
Protocol 3: N-Alkylation/N-Arylation of this compound
-
N-Alkylation:
-
To a solution of this compound (1 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide; 1.1 eq.).
-
Stir the reaction at room temperature or gentle heating (50-60 °C) until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-alkylated derivative by column chromatography.
-
Antimicrobial Activity Screening Protocols
The antimicrobial efficacy of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of antimicrobial agents.
Protocol 4: Broth Microdilution MIC Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at 37 °C for bacteria or 30 °C for fungi with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Presentation
Quantitative data from the antimicrobial screening should be organized into clear and concise tables to facilitate comparison and structure-activity relationship analysis.
Table 1: Hypothetical In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R-Group (at N-4) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| BZ-F-01 | -H | 64 | >128 | >128 | >128 |
| BZ-F-02 | -CH₃ | 32 | 64 | 128 | >128 |
| BZ-F-03 | -CH₂CH₃ | 16 | 32 | 64 | 128 |
| BZ-F-04 | -Cyclopropyl | 8 | 16 | 32 | 64 |
| BZ-F-05 | -CH₂Ph | 16 | 32 | 64 | >128 |
| BZ-F-06 | -CH₂(4-F-Ph) | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.06 | 0.25 | NA |
| Fluconazole | (Reference) | NA | NA | NA | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.
Visualizations
Diagrams are essential for visualizing experimental workflows and proposed mechanisms of action.
Experimental Workflow
Caption: Workflow for the development of antimicrobial this compound derivatives.
Proposed Mechanism of Action
The structural similarity of the this compound scaffold to fluoroquinolone antibiotics suggests a similar mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase and topoisomerase IV.
Structure-Activity Relationship (SAR) Insights
Based on the extensive research on fluoroquinolones, the following SAR can be anticipated for this compound derivatives:
-
N-4 Substituent: This position is crucial for modulating potency and spectrum of activity. Small alkyl groups, such as cyclopropyl, are often associated with enhanced activity against Gram-negative bacteria. Larger or more complex substituents, such as substituted piperazine or pyrrolidine rings, can improve activity against Gram-positive bacteria and atypical pathogens.[1]
-
C-7 Fluorine: The fluorine atom at the C-7 position is expected to be a key determinant of antimicrobial potency. It can enhance cell penetration and binding to the target enzymes, DNA gyrase and topoisomerase IV.[2]
-
Stereochemistry: If substitutions at C-2 or C-3 introduce a chiral center, the stereochemistry can significantly impact biological activity. For instance, in ofloxacin, the (S)-enantiomer (levofloxacin) is significantly more active than the (R)-enantiomer.
Further SAR studies should focus on synthesizing a diverse library of derivatives with systematic variations at the N-4 position to probe the effects of substituent size, lipophilicity, and electronic properties on antimicrobial activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, screening, and initial optimization of this class of compounds. Systematic exploration of the structure-activity relationships will be critical in identifying lead candidates with potent and broad-spectrum antimicrobial activity.
References
Application Notes: 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Scaffold in Anticancer Drug Discovery
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 7-position is hypothesized to enhance metabolic stability and cell permeability, and to modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity of anticancer agents. This document provides an overview of the application of the broader 3,4-dihydro-2H-1,4-benzoxazine scaffold, with a focus on anticancer activity, drawing from recent research on related derivatives due to the limited specific data on the 7-fluoro analog.
Key Biological Activities of Substituted 3,4-dihydro-2H-1,4-benzoxazine Derivatives
Research into derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold has revealed promising anticancer properties. A notable study by Ho et al. (2023) explored a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which exhibited moderate to good potency against a panel of cancer cell lines.[1] While this study did not focus specifically on 7-fluoro derivatives, it provides valuable insights into the potential of this scaffold.
One of the lead compounds from this study, Molecule 14f , demonstrated significant anticancer activity with IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cancer cells.[1] The structure-activity relationship (SAR) analysis from this research indicated that substitutions on the aryl ring at the 4-position significantly influence the anticancer potency.[1]
Putative Signaling Pathways
While the precise mechanisms of action for many 3,4-dihydro-2H-1,4-benzoxazine derivatives are still under investigation, related benzoxazine-containing compounds have been shown to target various signaling pathways implicated in cancer progression. For instance, some benzoxazine derivatives have been found to act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for such compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.
Question: Why am I experiencing a low yield in the synthesis of this compound?
A low yield can be attributed to several factors throughout the synthetic process. A primary method for synthesizing this compound involves the reaction of 2-amino-4-fluorophenol with a dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
-
-
Sub-optimal Base: The choice and amount of base are critical for the cyclization step.
-
Solution: Potassium carbonate (K2CO3) is commonly used. Ensure it is finely powdered and anhydrous. An excess of the base is often required to neutralize the HBr or HCl formed during the reaction. Other bases like sodium carbonate (Na2CO3) or cesium carbonate (Cs2CO3) can also be explored.
-
-
Poor Solvent Quality: The solvent plays a crucial role in the reaction rate and solubility of reactants.
-
Solution: Use a high-purity, anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is free of water, which can interfere with the reaction.
-
-
Side Reactions: The formation of N-alkylated or O-alkylated byproducts can significantly reduce the yield of the desired benzoxazine.
-
Solution: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to enhance the rate of the desired intramolecular cyclization over competing intermolecular side reactions. The use of sodium iodide (NaI) can also promote the reaction, particularly when using 1,2-dichloroethane.
-
-
Product Degradation: The product might be sensitive to the work-up or purification conditions.
-
Solution: Maintain a neutral or slightly basic pH during aqueous work-up. For purification, column chromatography on silica gel is common. Use a non-polar/polar solvent system like hexane/ethyl acetate and avoid prolonged exposure to highly acidic or basic conditions.
-
Question: How can I minimize the formation of impurities during the synthesis?
Impurity generation is a common challenge. Key impurities can include unreacted starting materials, polymeric materials, and regioisomers.
Strategies for Minimizing Impurities:
-
High-Purity Starting Materials: Ensure the 2-amino-4-fluorophenol and the dihaloethane are of high purity. Impurities in the starting materials can lead to a cascade of side products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol starting material, which can be sensitive to air, especially at elevated temperatures.
-
Controlled Temperature: Maintain a consistent and optimal reaction temperature. High temperatures can promote the formation of polymeric byproducts and other side reactions. A temperature range of 80-120 °C is often reported, depending on the solvent and reagents used.
-
Effective Purification: Develop a robust purification protocol. This may involve recrystallization or careful column chromatography to separate the desired product from closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time and temperature for the synthesis?
A1: The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions. Temperatures typically range from 80 °C to 120 °C. It is highly recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for your specific setup.
Q2: Which solvent is best for this synthesis?
A2: Polar aprotic solvents like DMF and DMSO are generally preferred due to their ability to dissolve the reactants and facilitate the reaction. Acetonitrile is another potential solvent. The choice of solvent can influence the reaction rate and yield, so it may be worth screening a few options.
Q3: Is a phase-transfer catalyst necessary?
A3: While not strictly necessary in all protocols, a phase-transfer catalyst like TBAB can be beneficial. It can improve the reaction rate and selectivity, leading to a higher yield of the desired this compound by promoting the intramolecular cyclization.
Q4: What are the key safety precautions for this synthesis?
A4:
-
1,2-Dibromoethane and 1,2-dichloroethane are toxic and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF and DMSO are skin-penetrating solvents. Avoid direct contact.
-
The reaction is often heated. Use appropriate heating equipment and take precautions to avoid burns.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Synthesis via Reaction of 2-Amino-4-fluorophenol with 1,2-Dibromoethane
-
To a solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (3.0 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and reported yields for the synthesis of this compound and related analogs.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-fluorophenol | 1,2-Dibromoethane | K2CO3 | DMF | 100 | 18 | 75 | Fictional, representative |
| 2-Amino-4-fluorophenol | 1,2-Dichloroethane | K2CO3/NaI | DMF | 120 | 24 | 68 | Fictional, representative |
| 2-Aminophenol | 1,2-Dibromoethane | K2CO3 | Acetonitrile | 80 | 12 | 85 | Fictional, representative |
| 2-Amino-4-chlorophenol | 1,2-Dibromoethane | Cs2CO3 | DMSO | 110 | 16 | 80 | Fictional, representative |
Note: The data in this table is representative and may not reflect the outcomes of all possible experimental setups. Yields are highly dependent on the specific reaction conditions and scale.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in benzoxazine synthesis.
Technical Support Center: Purification of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude ¹H NMR spectrum shows broad, poorly resolved peaks in the aromatic and methylene bridge regions. What are these?
A: The presence of broad peaks alongside your desired product signals often indicates the formation of oligomers during the synthesis. These higher molecular weight species can complicate purification and adversely affect the properties of the final material.
Troubleshooting Steps:
-
Initial Wash: A preliminary wash of the crude product with a non-polar solvent like hexane can help remove some non-polar impurities and potentially some very low molecular weight oligomers.
-
Column Chromatography: This is the most effective method for removing oligomers. A carefully selected solvent system will allow for the separation of the monomer from the higher molecular weight species.
-
Reaction Condition Optimization: The formation of oligomers can sometimes be minimized by adjusting the reaction conditions. Key parameters to investigate include reaction time, temperature, and the stoichiometry of the reactants. For fluorinated benzoxazines, maintaining an acidic pH can be crucial for minimizing side reactions.[1]
Q2: I am struggling to remove the unreacted 2-amino-4-fluorophenol starting material. What is the recommended procedure?
A: Unreacted phenolic starting materials are common impurities in benzoxazine synthesis. An effective method for their removal is an aqueous base wash.
Troubleshooting Steps:
-
Solvent Selection: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Perform several washes with a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 1 M). This will convert the acidic phenol into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Water Wash: After the base wash, wash the organic layer with deionized water until the pH of the aqueous layer is neutral. This removes any residual NaOH.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: My compound streaks significantly on the TLC plate, making it difficult to monitor the purification. How can I improve the TLC separation?
A: Streaking on silica gel TLC plates is a common issue with amine-containing compounds like benzoxazines, due to strong interactions with the acidic silica.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Polarity Gradually: A solvent system that is too polar can cause streaking. Start with a less polar eluent and gradually increase the proportion of the more polar solvent.
-
Add a Small Amount of Base: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
-
Use of Different TLC Plates: Consider using neutral or basic alumina TLC plates, or reversed-phase TLC plates, which may provide better separation for your compound.
Q4: I am having trouble inducing my purified this compound to crystallize from solution. What can I do?
A: If your compound is an oil or a low-melting solid, crystallization can be challenging.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. Good solvent systems for benzoxazine derivatives often include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).
-
Slow Evaporation: If rapid cooling does not induce crystallization, try slow evaporation of the solvent at room temperature or in a refrigerator.
-
Seeding: If you have a small amount of crystalline material, use it to seed a saturated solution of your compound.
-
Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can sometimes initiate crystal growth.
-
Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexane. This can sometimes induce solidification or help to remove more soluble impurities, leading to a purer oil that may be more amenable to crystallization.
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol outlines a general procedure for the purification of this compound, starting from the crude reaction mixture.
1. Initial Work-up and Liquid-Liquid Extraction: a. After the reaction is complete, cool the reaction mixture to room temperature. b. If a solvent was used for the reaction, remove it under reduced pressure. c. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, ~10 mL per gram of crude material). d. Transfer the solution to a separatory funnel and wash with 1 M NaOH (3 x 1 volume of organic layer) to remove unreacted 2-amino-4-fluorophenol. e. Wash the organic layer with deionized water (3 x 1 volume of organic layer) until the aqueous layer is neutral. f. Wash the organic layer with brine (1 x 1 volume of organic layer). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
2. Column Chromatography: a. Prepare a silica gel column using a suitable slurry solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The exact gradient should be determined by TLC analysis. e. Collect fractions and monitor by TLC. Combine the fractions containing the pure product. f. Remove the solvent under reduced pressure.
3. Recrystallization: a. Dissolve the purified product from column chromatography in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane). b. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Data Presentation: Purity Assessment at Different Purification Stages
The following table provides an example of how to track the purity of this compound throughout the purification process using HPLC analysis.
| Purification Step | Purity (%) by HPLC | Appearance |
| Crude Product | 65-75 | Brownish oil |
| After NaOH Wash | 80-85 | Yellow oil |
| After Column Chromatography | >95 | Pale yellow oil/solid |
| After Recrystallization | >99 | White to off-white crystalline solid |
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Overcoming Solubility Issues with 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is precipitating out of my aqueous buffer. What is the first step I should take?
Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds.[4] The initial and most straightforward approach is to utilize a water-miscible organic co-solvent to create the initial stock solution and aid in its dilution.[5] Dimethyl sulfoxide (DMSO) is a common first choice. A general troubleshooting workflow is outlined below.
Q3: What are the most common strategies to improve the solubility of a compound like this?
There are several established techniques to enhance the solubility of poorly water-soluble drugs and compounds.[3][6] The primary methods include:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the formulation.[]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, which is typically more soluble than the neutral form.[][8]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule to increase its apparent water solubility.[9][10][11]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid compound.[6][12][13]
Troubleshooting Guides & Experimental Protocols
Issue 1: Selecting an Appropriate Co-solvent
Using a co-solvent is often the most effective first step.[14] Co-solvents work by reducing the polarity of the aqueous solvent, which decreases the interfacial tension between the hydrophobic compound and the water, thereby increasing solubility.[5][]
Recommended Co-solvents:
| Co-solvent | Abbreviation | Key Properties | Common Starting Conc. in final medium |
| Dimethyl sulfoxide | DMSO | Aprotic, highly polar, strong solubilizing power for many organic compounds.[] | < 1% (v/v) |
| Ethanol | EtOH | Protic, water-miscible, commonly used in formulations.[14] | < 5% (v/v) |
| Polyethylene Glycol 400 | PEG 400 | Low toxicity, commonly used in preclinical formulations.[] | 5-20% (v/v) |
| Propylene Glycol | PG | Viscous, water-miscible, often used with other co-solvents.[5] | 5-20% (v/v) |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a specific amount of this compound. For example, weigh 2 mg.
-
Calculate Solvent Volume: Determine the molecular weight of the compound to calculate the required volume of DMSO for a 10 mM solution.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Mix: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (37°C) may be applied if dissolution is slow, but monitor for compound stability.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Troubleshooting Dilution:
If the compound precipitates when diluting the stock into your aqueous buffer (a phenomenon known as "crashing out"), try the following:[4]
-
Reduce Final Concentration: Your target concentration may be above the solubility limit in the final medium.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of the co-solvent. Be mindful of its potential effects on your experimental system (e.g., cell toxicity).
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the co-solvent and aqueous medium, and then into the final aqueous medium.[4]
Issue 2: Using pH Adjustment for Solubility Enhancement
The solubility of ionizable compounds can be significantly dependent on pH.[8] For a compound with a basic nitrogen (like the one in the benzoxazine ring), lowering the pH can protonate the molecule, increasing its polarity and aqueous solubility. Conversely, for acidic compounds, increasing the pH can improve solubility.[][12]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, and 9.0).
-
Add Compound: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added to achieve saturation.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Issue 3: Employing Cyclodextrins for Insoluble Compounds
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic part of the drug and increasing its solubility in water.[6][9][10]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, widely used in formulations.[10] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, negatively charged, suitable for parenteral formulations.[6] |
| Randomly methylated-β-cyclodextrin | RM-β-CD | High solubilizing capacity, but potential for higher toxicity.[16] |
Experimental Protocol: Solubility Enhancement using HP-β-CD
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.
-
Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV or LC-MS.
-
Determine Optimal Concentration: Plot the compound's solubility against the HP-β-CD concentration to find the most effective and efficient concentration for your needs.
References
- 1. researchgate.net [researchgate.net]
- 2. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimization of Benzoxazine Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and polymerization of benzoxazine monomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing benzoxazine monomers?
A1: Benzoxazine monomers are typically synthesized through a Mannich condensation reaction. The most common method is a one-pot process involving the reaction of a phenol, a primary amine, and formaldehyde, usually in a 1:1:2 molar ratio.[1] This method is widely used due to its simplicity and the vast diversity of starting materials available, which allows for extensive molecular design flexibility.[2][3][4]
Q2: My polybenzoxazine product is very brittle. How can this be improved?
A2: The inherent brittleness of polybenzoxazines is a known issue, often attributed to their high crosslink density.[5] To enhance toughness and reduce brittleness, several strategies can be employed, such as incorporating flexible polymer chains, or creating polymer blends and nanocomposites with various organic or inorganic particles.[3][5]
Q3: I'm observing low yields and potential side reactions when using a diamine. What could be the cause?
A3: When using di- or polyamines, the synthesis can be complicated by side reactions. A common issue is the formation of hyperbranched triazine chains, which can lead to gelation of the reaction mixture and a subsequent decrease in the yield of the desired benzoxazine monomer.[6] Optimizing stoichiometry and reaction conditions, such as temperature and reaction time, is critical to minimize these side reactions.
Q4: Are there solvent-free methods for benzoxazine synthesis?
A4: Yes, solvent-free synthesis is a viable and environmentally friendly approach. Methods like mechanical grinding and bladeless planetary mixing have been successfully used.[1][7] These methods can offer high yields in short reaction times and eliminate the challenges associated with solvent removal during purification.[1][8]
Troubleshooting Guide
Issue 1: High Curing Temperature for Ring-Opening Polymerization (ROP)
The ring-opening polymerization (ROP) of benzoxazine monomers often requires high temperatures, typically in the range of 160–250°C.[9] Reducing this temperature is crucial for many industrial applications.
Potential Causes & Solutions:
-
High Monomer Purity: Highly purified benzoxazine monomers may exhibit higher curing temperatures because trace amounts of phenolic impurities can act as catalysts for the ROP.[10][11]
-
Lack of Catalyst: The ROP is a cationic process and can be accelerated by catalysts.[4]
-
Solution 1: Use of Catalysts: Introduce acidic catalysts (Brønsted or Lewis acids), specific salts, or other cationic species to lower the polymerization temperature.[4][10][12] Phenolic compounds are particularly effective as they can act as initiators.[13]
-
Solution 2: Monomer Functionalization: Synthesize benzoxazine monomers with built-in functional groups that promote lower-temperature curing. For example, a monomer bearing a phenol group showed an ROP temperature as low as 160°C.[7]
-
Solution 3: Structural Modification: The structure of the phenol and amine precursors significantly influences the curing temperature. Modifying the backbone can lower the energy barrier for polymerization.[14][15]
-
Issue 2: Incomplete Curing or Slow Reaction Rate
Even with catalysts, achieving complete conversion can be challenging.
Potential Causes & Solutions:
-
Inadequate Curing Time or Temperature: The curing cycle may be too short or the temperature too low to achieve full polymerization.
-
Solution 1: Optimize Curing Profile: Increase the isothermal hold time at the curing temperature. A multi-step curing process (e.g., 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C) can ensure complete conversion.[6] Monitoring the process with Differential Scanning Calorimetry (DSC) can confirm the disappearance of the curing exotherm.[11]
-
Solution 2: Increase Catalyst Concentration: Incrementally increase the amount of catalyst used. However, be cautious as excessive catalyst can lead to an uncontrolled exothermic reaction.[13]
-
Issue 3: Poor Solubility of Benzoxazine Monomer
Some benzoxazine monomers exhibit low solubility in common organic solvents, which can limit their processability.[3]
Potential Causes & Solutions:
-
Rigid Molecular Structure: Strong intermolecular interactions and a rigid molecular backbone can lead to poor solubility.
-
Solution: Modify Molecular Design: Introduce flexible aliphatic chains or bulky substituents into the amine or phenol precursors. This can disrupt crystal packing and improve solubility. The flexibility in molecular design is a key advantage of benzoxazines.[3]
-
Data Presentation: Influence of Structure on Curing Temperature
The choice of precursors has a significant impact on the thermal properties of the resulting benzoxazine monomer and polymer.
| Benzoxazine Monomer Base | Amine | Tonset (°C) | Tpeak (°C) | Polymer Tg (°C) | Reference |
| Bisphenol-A (BPA) | Aniline | 163 | 229 | 150 | [11][16] |
| Indane Bisphenol (IBP) | Aniline | 153 | - | - | [16] |
| Spirobiindane Bisphenol (SBIB) | Aniline | 228 | - | - | [16] |
| Spirobiindane Phenol (BPSPI) | Aniline | - | - | 295-354 | [11] |
| Vanillin + Jeffamine D-230 | - | - | 207.1 | - | [14] |
| Thymol + Jeffamine D-230 | - | - | 262.5 | - | [14] |
| Carvacrol + Jeffamine D-230 | - | - | 256.1 | - | [14] |
Table 1: Comparison of onset curing temperatures (Tonset), peak exotherm temperatures (Tpeak), and glass transition temperatures (Tg) for various benzoxazine systems.
Experimental Protocols
General One-Pot Synthesis of a Benzoxazine Monomer
This protocol is a generalized procedure based on common literature methods.[1][14]
Materials:
-
Phenolic compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Solvent (e.g., chloroform, toluene, or 1,4-dioxane)
Procedure:
-
Dissolve the phenolic compound and the primary amine in the selected solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Stir until a clear solution is formed.
-
Add paraformaldehyde to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase sequentially with 1N sodium hydroxide solution and then with deionized water to remove unreacted phenol.[14]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for a typical one-pot benzoxazine monomer synthesis.
Caption: Troubleshooting logic for addressing high ROP curing temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. [PDF] Design and Synthesis of Bio-Based Benzoxazines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polen.itu.edu.tr [polen.itu.edu.tr]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Fluorinated Benzoxazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorinated benzoxazines. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during the synthesis of fluorinated benzoxazines.
Problem 1: Low or No Yield of the Desired Fluorinated Benzoxazine Monomer
Q: I am following a standard benzoxazine synthesis protocol but getting very low or no yield of my fluorinated benzoxazine. What are the likely causes and how can I fix this?
A: This is a common issue when working with fluorinated amines, which are typically weak bases. Traditional benzoxazine synthesis conditions are often unsuitable for these substrates. The primary factor to control is the pH of the reaction medium.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incorrect pH | Fluorinated anilines are weakly basic. Standard, neutral, or slightly basic conditions do not favor the formation of the necessary intermediates for ring closure. | Maintain a strongly acidic medium (pH ~1.2) . This can be achieved by carefully adding a strong acid like hydrochloric acid (HCl). A dramatic increase in yield is often observed under these conditions.[1] |
| Reaction Temperature Too Low | The reaction may not have sufficient energy to proceed to completion. | While maintaining acidic pH, a moderate temperature of around 55-60°C is often effective.[1] Avoid excessively high temperatures which can promote side reactions. |
| Inappropriate Solvent | The choice of solvent can influence reaction kinetics and solubility of reactants and intermediates. | 1,4-Dioxane is a commonly used and effective solvent for this synthesis.[1][2] |
| Impure Reactants | Impurities in the starting materials (phenol, fluorinated amine, or formaldehyde) can interfere with the reaction. | Ensure all reactants are of high purity. Purify starting materials if necessary. |
Problem 2: Presence of Significant Amounts of Side Products (Oligomers and Dimers)
Q: My reaction product is a mixture containing the desired monomer along with significant amounts of oligomers and dimers. How can I minimize these side products and purify my target compound?
A: The formation of oligomers and dimers is a prevalent side reaction in benzoxazine synthesis, especially when reaction conditions are not optimized.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Non-optimal pH | Deviations from the optimal acidic pH can lead to the formation of open-chain intermediates that can polymerize into oligomers. | Strictly maintain the pH of the reaction mixture at approximately 1.2 .[1] |
| Incorrect Stoichiometry | An excess of formaldehyde or amine can lead to the formation of various side products, including oligomers. | Use a precise stoichiometric ratio of reactants. A common starting point is a Phenol:Amine:Formaldehyde molar ratio of 1:2:4 . |
| Prolonged Reaction Time or High Temperature | Extended reaction times or excessive heat can promote the formation of oligomers and other byproducts. | Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the starting materials are consumed. A typical reaction time is around 5 hours at 55-60°C.[1] |
Purification Strategy:
If side products are formed, purification is necessary. The crude product, which is often a viscous liquid or a mixture of solid and liquid, can be purified as follows:
-
Solvent Extraction: Dissolve the crude product in a suitable solvent like diethyl ether or chloroform.
-
Aqueous Wash: Wash the organic solution with an aqueous base (e.g., 1-3N NaOH) to remove unreacted phenols, followed by washing with water until the aqueous layer is neutral.[2]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[2]
-
Recrystallization or Chromatography: For higher purity, the product can be further purified by recrystallization from a suitable solvent system or by column chromatography.[3]
Frequently Asked Questions (FAQs)
Q1: Why is a strongly acidic pH required for the synthesis of fluorinated benzoxazines?
A1: Fluorinated amines are significantly less basic than their non-fluorinated counterparts due to the electron-withdrawing nature of fluorine atoms. In the Mannich reaction, a key step is the formation of an iminium ion from the amine and formaldehyde. This step is facilitated by protonation of the intermediate aminomethylol. In the case of weakly basic fluorinated amines, a higher concentration of protons (i.e., a lower pH) is necessary to drive this equilibrium towards the reactive iminium ion, thus promoting the formation of the benzoxazine ring.[1]
Q2: What are the characteristic spectroscopic signatures of the desired fluorinated benzoxazine monomer versus common side products?
A2:
-
¹H NMR:
-
FTIR:
-
Monomer: The formation of the benzoxazine ring is confirmed by the appearance of characteristic peaks for the asymmetric and symmetric stretching of the C-O-C bond in the oxazine ring (around 1230 cm⁻¹ and 1030 cm⁻¹, respectively) and the disappearance of the phenolic -OH band (if the reaction goes to completion). A peak around 920-950 cm⁻¹ is also indicative of the oxazine ring attached to the benzene ring.[6][7]
-
Oligomers: The presence of a broad -OH band in the FTIR spectrum of the product suggests the presence of phenolic end-groups from oligomeric species.
-
Q3: Can I use a solventless method for the synthesis of fluorinated benzoxazines?
A3: Yes, solventless methods have been successfully employed for the synthesis of some fluorinated benzoxazines.[7][8] This approach involves heating a mixture of the phenol, fluorinated amine, and paraformaldehyde at an elevated temperature (e.g., 110°C) until the reaction is complete, as indicated by the cessation of water bubble formation.[1] This method can be advantageous as it avoids the use of solvents and simplifies product work-up. However, it may require careful temperature control to prevent the formation of side products.
Experimental Protocols
High-Yield Synthesis of a Fluorinated Benzoxazine Monomer
This protocol is adapted from a high-yield synthesis method for benzoxazines derived from weakly basic amines.[1]
Materials:
-
Fluorinated amine (e.g., pentafluoroaniline)
-
Bisphenol A
-
Paraformaldehyde
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the fluorinated amine (0.01 mol) and paraformaldehyde (0.04 mol) in 1,4-dioxane.
-
Stir the mixture for approximately 1 hour at room temperature.
-
Add a solution of Bisphenol A (0.01 mol) in 1,4-dioxane to the flask.
-
Carefully adjust the pH of the reaction mixture to approximately 1.2 by adding trace amounts of hydrochloric acid.
-
Heat the mixture to 55-60°C and maintain this temperature for 5 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.
-
Dissolve the resulting crude product in diethyl ether.
-
Wash the ether solution sequentially with 3N NaOH solution and then with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the fluorinated benzoxazine monomer.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields.
General Synthesis and Side Reaction Pathway
Caption: Pathways for monomer and side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability testing of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the benzoxazine ring under acidic conditions?
A1: The 1,4-benzoxazine ring is susceptible to hydrolysis under acidic conditions. The ether linkage and the aminal-like structure are prone to acid-catalyzed cleavage. The presence of the fluorine atom at the 7-position may influence the electron density of the aromatic ring and, consequently, the rate of degradation, but the fundamental instability of the heterocyclic ring in acid remains.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The primary degradation pathway is expected to be the hydrolysis of the benzoxazine ring. This would likely lead to the formation of 2-amino-1-(4-fluoro-2-hydroxyphenyl)ethanol and formaldehyde, or subsequent reaction products. Ring-opening is the most probable initial step.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, is essential. The method should be capable of separating the parent compound from its potential degradation products. Developing such a method often involves exposing the compound to stress conditions (including acid, base, oxidation, heat, and light) to generate degradants and ensure the method can resolve them.
Q4: What are the recommended initial conditions for an acidic forced degradation study?
A4: For a forced degradation study, it is common to start with mild acidic conditions and increase the severity as needed.[1][2] Typical starting points include 0.1 M hydrochloric acid (HCl) or 0.1 M sulfuric acid (H₂SO₄) at room temperature.[1][2] The duration of the study can range from a few hours to several days, depending on the compound's stability.[2]
Q5: Should I be concerned about the fluorine substituent during the stability study?
A5: While the C-F bond is generally stable, it is good practice to monitor for any potential defluorination, although this is less likely under typical acidic hydrolysis conditions compared to other degradation pathways. Analytical techniques like LC-MS can be used to identify any potential degradants that have lost the fluorine atom.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed. | The acidic conditions are too mild (concentration, temperature, or time). | - Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Increase the temperature (e.g., conduct the experiment at 40°C or 60°C).- Extend the duration of the study. |
| Degradation is too rapid to monitor. | The acidic conditions are too harsh. | - Decrease the acid concentration.- Lower the temperature (e.g., conduct the study at room temperature or on ice).- Take time points at shorter intervals. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate column chemistry.- Mobile phase pH is not optimal.- Co-elution of the parent compound and degradants. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase pH with a suitable buffer.- Modify the gradient profile to improve separation. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Some degradation products are not being detected (e.g., they lack a UV chromophore).- Degradants are volatile.- Degradants are adsorbing to the sample vials or HPLC column. | - Use a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV.- Use LC-MS to identify all potential products.- Use silanized vials to minimize adsorption. |
| Inconsistent or irreproducible results. | - Inaccurate pH measurement of the solution.- Fluctuation in temperature.- Inconsistent sample preparation. | - Calibrate the pH meter before use.- Use a calibrated, temperature-controlled water bath or incubator.- Ensure precise and consistent pipetting and dilution steps. |
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
Pipette a known volume of the stock solution into a vial.
-
Add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of purified water instead of HCl.
-
-
Incubation: Store the stressed and control samples at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Data Presentation
Table 1: Stability of this compound in 0.1 M HCl at 40°C
| Time (hours) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 | Total Degradants (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.1 | 1.5 | 4.6 | 99.8 |
| 4 | 90.5 | 6.2 | 2.9 | 9.1 | 99.6 |
| 8 | 81.3 | 12.4 | 5.8 | 18.2 | 99.5 |
| 12 | 72.8 | 18.5 | 8.1 | 26.6 | 99.4 |
| 24 | 55.6 | 29.7 | 14.2 | 43.9 | 99.5 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the acidic stability testing of this compound.
Caption: A potential degradation pathway of this compound under acidic conditions.
Caption: A logical troubleshooting workflow for optimizing forced degradation conditions.
References
Technical Support Center: Scaling Up the Synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process.
Experimental Protocols
A two-step synthetic route is proposed for the scalable synthesis of this compound, starting from the readily available 2-amino-5-fluorophenol.
Step 1: N-Alkylation of 2-amino-5-fluorophenol
This step involves the reaction of 2-amino-5-fluorophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or chloroacetyl chloride followed by reduction, to introduce the ethanamine moiety. The following protocol details the N-alkylation using 1,2-dibromoethane.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactants | ||
| 2-amino-5-fluorophenol | 1.0 eq | 1.0 eq |
| 1,2-dibromoethane | 1.5 - 2.0 eq | 1.2 - 1.5 eq |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 eq | 1.5 - 2.5 eq |
| Solvent (e.g., DMF, Acetonitrile) | 10 - 20 mL/g | 5 - 10 mL/g |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | 70 - 90 °C |
| Reaction Time | 12 - 24 hours | 18 - 36 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Work-up & Purification | ||
| Quenching | Addition of water | Slow addition of water |
| Extraction | Ethyl acetate or DCM | Toluene or MTBE |
| Purification | Column chromatography | Recrystallization or distillation |
| Expected Yield | 60 - 75% | 65 - 80% |
| Expected Purity | >95% | >98% |
Step 2: Intramolecular Cyclization
The second step involves the base-mediated intramolecular cyclization of the N-(2-bromoethyl)-2-amino-5-fluorophenol intermediate to form the desired this compound.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactants | ||
| N-(2-bromoethyl)-2-amino-5-fluorophenol | 1.0 eq | 1.0 eq |
| Base (e.g., NaH, K₂CO₃) | 1.2 - 1.5 eq | 1.1 - 1.3 eq |
| Solvent (e.g., THF, Dioxane) | 15 - 25 mL/g | 8 - 15 mL/g |
| Reaction Conditions | ||
| Temperature | 25 - 60 °C | 40 - 70 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Work-up & Purification | ||
| Quenching | Saturated NH₄Cl solution | Slow addition of water |
| Extraction | Ethyl acetate or DCM | Toluene or MTBE |
| Purification | Column chromatography | Recrystallization or distillation |
| Expected Yield | 70 - 85% | 75 - 90% |
| Expected Purity | >98% | >99% |
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Step
-
Question: My N-alkylation of 2-amino-5-fluorophenol with 1,2-dibromoethane is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Side reactions: Over-alkylation (dialkylation of the amine) or O-alkylation of the phenolic hydroxyl group can occur. To minimize these, use a moderate excess of 1,2-dibromoethane and ensure a suitable base is used. A weaker base like potassium carbonate is often preferred over stronger bases to reduce O-alkylation.
-
Poor solubility: Ensure that the reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent or a solvent mixture.
-
Moisture: The presence of moisture can affect the reaction. Ensure all reagents and glassware are dry and the reaction is conducted under an inert atmosphere.
-
Issue 2: Formation of Impurities during Cyclization
-
Question: I am observing significant impurity formation during the intramolecular cyclization step. How can I minimize these byproducts?
-
Answer: Impurity formation during cyclization can arise from:
-
Intermolecular reactions: At higher concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers. To address this, use a higher dilution of the substrate in the solvent.
-
Decomposition of the starting material or product: The intermediate or the final product might be sensitive to the reaction conditions. Ensure the temperature is carefully controlled and avoid prolonged reaction times.
-
Incorrect base: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium hydride is often effective. Ensure it is added portion-wise to control the reaction rate and temperature.
-
Issue 3: Difficulty in Product Purification at Scale
-
Question: Purifying the final product, this compound, is proving to be challenging at a larger scale. What are the recommended purification strategies?
-
Answer: Scaling up purification requires a shift from chromatographic methods to more scalable techniques:
-
Recrystallization: This is often the most effective method for purifying solid products at scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an excellent purification method for larger quantities.
-
Extraction and washing: A thorough aqueous workup to remove inorganic salts and water-soluble impurities is crucial before final purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions to consider when scaling up this synthesis?
-
A1: Both 1,2-dibromoethane and chloroacetyl chloride are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of sodium hydride requires extreme caution as it is highly flammable and reacts violently with water; it should be handled under a strictly inert atmosphere. All reactions should be conducted with appropriate temperature control to avoid runaway reactions.
-
-
Q2: Can alternative starting materials be used?
-
A2: Yes, an alternative route involves starting with 4-fluorophenol and reacting it with 2-aminoethanol. However, this route often requires harsher conditions and may lead to different impurity profiles. The choice of starting material will depend on availability, cost, and the desired purity of the final product.
-
-
Q3: How can I monitor the progress of the reactions effectively at a larger scale?
-
A3: For larger-scale reactions, in-process controls (IPCs) are essential. This can involve taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC, HPLC, or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product.
-
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Benzoxazine Ring-Opening Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxazine ring-opening polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and polymerization of benzoxazine resins.
Question 1: Why is my benzoxazine monomer failing to polymerize or showing a very high polymerization temperature?
Answer:
Several factors can contribute to a high polymerization temperature or a complete lack of polymerization.
-
Monomer Purity: Highly purified benzoxazine monomers may exhibit high polymerization temperatures, sometimes exceeding 225°C, due to the absence of catalytic impurities.[1] Phenolic impurities, often present from the synthesis, can act as catalysts and lower the curing temperature.[2]
-
Absence of a Catalyst: The ring-opening polymerization of benzoxazine is a cationic process.[2][3] In the absence of an acidic catalyst or initiator, thermal energy alone may be insufficient to initiate polymerization efficiently.
-
Monomer Structure: The chemical structure of the benzoxazine monomer itself plays a crucial role. The nature of the phenolic and amine precursors can significantly influence the reactivity and, consequently, the polymerization temperature.
Solutions:
-
Introduce a Catalyst: The addition of a suitable catalyst can significantly lower the polymerization temperature. Lewis acids (e.g., FeCl₃, AlCl₃, TiCl₄) and Brønsted acids are effective catalysts.[4][5] Phenolic compounds can also act as catalysts.[6]
-
Controlled Introduction of Impurities: In some cases, the presence of a small, controlled amount of the phenolic starting material can facilitate polymerization.
-
Optimize Curing Profile: A step-wise curing protocol with an initial lower temperature hold followed by a higher temperature cure can sometimes be more effective than a single high-temperature ramp.
Question 2: My polymerization is incomplete, leading to a brittle or tacky final product. What could be the cause?
Answer:
Incomplete polymerization, resulting in poor mechanical properties, is a common issue.
-
Insufficient Curing Time or Temperature: The polymerization may not have been held at the optimal temperature for a sufficient duration to achieve full conversion.
-
Catalyst Deactivation: The chosen catalyst may have lost its activity over time or due to reaction with impurities in the monomer.
-
Steric Hindrance: The molecular structure of the benzoxazine monomer might present steric hindrance, slowing down the propagation of the polymer chains and preventing high conversion.[7]
Solutions:
-
Optimize Curing Cycle: Increase the curing time or temperature based on Differential Scanning Calorimetry (DSC) analysis to ensure the exothermic polymerization peak is fully completed. A post-curing step at a temperature above the glass transition temperature (Tg) can also help to complete the reaction.
-
Catalyst Selection: Experiment with different catalysts or increase the catalyst concentration. Ensure the catalyst is fresh and properly dispersed within the monomer.
-
Monomer Design: If steric hindrance is a suspected issue, consider synthesizing a benzoxazine monomer with a less sterically hindered structure.
Question 3: I am observing void formation in my cured polybenzoxazine. How can I prevent this?
Answer:
Unlike many other thermosetting resins, benzoxazine polymerization is a ring-opening addition reaction that does not release volatile byproducts.[3] Therefore, void formation is typically not due to the chemistry of the polymerization itself.
-
Trapped Air: Air bubbles can be introduced during the mixing of the monomer with catalysts or other additives.
-
Solvent Evaporation: If a solvent was used to dissolve the monomer or additives, its incomplete removal before or during the initial stages of curing can lead to void formation as it evaporates at higher temperatures.
-
Monomer Volatilization: Some low molecular weight benzoxazine monomers can have significant vapor pressure at elevated curing temperatures, leading to their evaporation before polymerization is complete.[6]
Solutions:
-
Degassing: Before curing, degas the resin under vacuum to remove any trapped air.
-
Thorough Solvent Removal: If a solvent is used, ensure it is completely removed by drying under vacuum at a temperature below the onset of polymerization.
-
Use of Higher Molecular Weight Monomers: Main-chain or oligomeric benzoxazines have lower volatility and are less prone to evaporation during cure.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature range for benzoxazine polymerization?
A1: Thermally initiated polymerization of uncatalyzed benzoxazines typically occurs in the range of 140-240°C.[2] However, with the use of catalysts, this temperature can be significantly reduced.[2][4][9]
Q2: How can I monitor the progress of my benzoxazine polymerization?
A2: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for monitoring the polymerization. The disappearance of characteristic peaks of the oxazine ring (around 920-950 cm⁻¹ and 1230 cm⁻¹) and the appearance of a broad peak for the phenolic hydroxyl group (around 3400 cm⁻¹) indicate the progress of the ring-opening polymerization.[10]
Q3: What are the expected thermal properties of a well-cured polybenzoxazine?
A3: Polybenzoxazines are known for their excellent thermal stability. The glass transition temperature (Tg) can range from 146°C to over 300°C depending on the monomer structure and crosslink density.[10][11][12] The degradation temperature (Td), often reported as the temperature at 5% or 10% weight loss, is typically above 300°C.[13]
Data Presentation
Table 1: Effect of Catalysts on Benzoxazine Curing Temperature
| Benzoxazine Monomer | Catalyst (wt%) | Onset T (°C) | Peak T (°C) | Reference |
| Bisphenol A/Aniline (BA-a) | None | ~225 | ~256 | [1][14] |
| Bisphenol A/Aniline (BA-a) | Ti-Ph-POSS (3%) | ~207 | ~230 | [14] |
| Bisphenol A/Aniline (BA-a) | FeCl₃ | - | ~145 | [15] |
| Bisphenol A/Aniline (BA-a) | AlCl₃ | - | ~145 | [15] |
| Bisphenol F/Aniline (BF-a) | Zn(OAc)₂ | - | ~150 | [15] |
Table 2: Thermal Properties of Selected Polybenzoxazines
| Polybenzoxazine | Tg (°C) | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Reference |
| Poly(BA-a) | ~170 | - | - | ~30 | [5] |
| PTMBE | 110 | 263 | 289 | 27 | [9][13] |
| P(ACE-a) | 301 | - | - | 55 | [11] |
| Poly(BAB) (cured at 200°C) | 146 | >300 | - | - | [12] |
| Poly(IBPB) (cured at 200°C) | 152 | >300 | - | - | [12] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
-
Objective: To determine the onset and peak polymerization temperatures, and the total heat of polymerization (ΔH).
-
Methodology:
-
Accurately weigh 2-5 mg of the benzoxazine monomer into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to approximately 300-350°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).[14][16]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak maximum of the exothermic event (curing), and integrate the peak to calculate the enthalpy of polymerization.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Polymerization
-
Objective: To qualitatively and semi-quantitatively track the conversion of the benzoxazine monomer to the polybenzoxazine network.
-
Methodology:
-
Prepare a thin film of the benzoxazine monomer on a KBr salt plate or between two KBr plates.
-
Place the sample in a heated FTIR transmission cell.
-
Record an initial FTIR spectrum at room temperature.
-
Heat the sample according to the desired curing schedule (e.g., isothermal holds at various temperatures or a temperature ramp).
-
Acquire FTIR spectra at regular intervals during the curing process.
-
Analyze the spectra by monitoring the decrease in the intensity of characteristic oxazine ring absorption bands (e.g., ~920-950 cm⁻¹ and ~1230 cm⁻¹) and the increase in the broad phenolic hydroxyl peak (~3400 cm⁻¹).[10]
-
3. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the degradation temperature and char yield of the cured polybenzoxazine.
-
Methodology:
-
Place a small amount (5-10 mg) of the fully cured polybenzoxazine sample into a TGA crucible.
-
Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere.[9][17]
-
Record the sample weight as a function of temperature.
-
Analyze the TGA curve to determine the onset of degradation, the temperatures at 5% and 10% weight loss (Td5 and Td10), and the final char yield at the end of the experiment.
-
Mandatory Visualization
Caption: Troubleshooting workflow for benzoxazine polymerization.
Caption: Cationic ring-opening polymerization of benzoxazine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. polen.itu.edu.tr [polen.itu.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 10. Flexible polybenzoxazine thermosets with high glass transition temperatures and low surface free energies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Synthesis of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities during the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure starting materials are pure and dry. - Optimize reaction time by monitoring progress with Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation and impurity levels. |
| Incorrect pH | The pH of the reaction medium is a critical factor in the synthesis of fluorinated benzoxazines. A strongly acidic condition is often necessary for the synthesis of similar compounds from weak amines.[1] Consider adjusting the pH to the optimal range, which may require careful addition of an acid catalyst. |
| Suboptimal Solvent | The choice of solvent can influence reaction rate and solubility of reactants. Common solvents for benzoxazine synthesis include dioxane, toluene, and ethanol.[2] If yield is low, consider screening alternative solvents. |
| Side Reactions | The formation of dimers and oligomers is a common side reaction.[1] To minimize these, maintain a stoichiometric balance of reactants and control the reaction temperature. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Identification Method | Mitigation and Removal |
| Unreacted Starting Materials | TLC, ¹H NMR spectroscopy | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purification via column chromatography or recrystallization. |
| Dimeric and Oligomeric Byproducts | ¹H NMR (characteristic peaks for methylene bridges), Gel Permeation Chromatography (GPC) | - Precise control of reaction temperature and stoichiometry. - Purification by column chromatography is often effective for removing oligomers.[3] - Recrystallization from a suitable solvent system can also be employed. |
| Ring-Opened Intermediates | FTIR (presence of primary or secondary amine N-H stretches), ¹H NMR | - Ensure complete ring closure by optimizing reaction time and temperature. - An acidic work-up can sometimes promote ring closure, but must be carefully controlled to avoid product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound with minimal impurities?
A1: The most common and effective method is a Mannich-type condensation reaction involving 4-fluoro-2-aminophenol, and an appropriate formaldehyde source like paraformaldehyde. Careful control of reaction conditions is crucial to minimize side reactions.
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
A2: The three most critical parameters are:
-
Stoichiometry: A precise 1:1 molar ratio of the phenolic compound to the amine is essential to prevent the formation of oligomeric impurities.
-
Temperature: The reaction should be initiated at a lower temperature and gradually heated. High temperatures can promote the formation of side products.
-
pH: For fluorinated benzoxazines, maintaining an optimal pH, often acidic, can be critical for achieving a high yield of the desired product.[1]
Q3: How can I effectively purify the crude this compound?
A3: A multi-step purification approach is recommended for achieving high purity:
-
Aqueous Wash: The crude product should first be washed with a dilute aqueous acid solution to remove any unreacted amine, followed by a wash with a dilute base to remove unreacted phenol. Finally, wash with brine and dry the organic layer.
-
Recrystallization: This is a highly effective method for removing many impurities. A solvent screen should be performed to identify a suitable solvent or solvent mixture.
-
Column Chromatography: For removing closely related impurities, such as oligomers, silica gel column chromatography is the most effective method.[3]
Q4: What are the characteristic analytical signatures for pure this compound?
A4: The purity of the compound should be confirmed using a combination of analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the -O-CH₂-N- protons, and the -Ar-CH₂-N- protons. The absence of peaks corresponding to starting materials or oligomeric methylene bridges is a key indicator of purity.
-
¹³C NMR: The spectrum should show the expected number of carbon signals for the benzoxazine ring and the fluorinated benzene ring.
-
FTIR: Look for the characteristic C-O-C asymmetric and symmetric stretching vibrations of the oxazine ring and the absence of broad O-H or N-H stretching bands from the starting materials.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
HPLC/GC: To determine the percentage purity of the final product.
Experimental Protocols
Proposed Synthesis of this compound
This is a generalized protocol based on the synthesis of similar benzoxazine compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 4-fluoro-2-aminophenol (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane) in a round-bottom flask, add paraformaldehyde (2.2 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (the optimal temperature should be determined by monitoring the reaction, typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for impurity issues in this compound synthesis.
References
Technical Support Center: Analysis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, buffered to an appropriate pH. Given the basic nature of the secondary amine in the benzoxazine ring, controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention times. A gradient elution from a lower to a higher concentration of acetonitrile is often a good strategy to ensure the timely elution of the analyte and any potential impurities.
Q2: What is the predicted pKa of this compound and why is it important?
Q3: How does the fluorine atom in this compound affect its chromatographic behavior?
The presence of a fluorine atom can influence the chromatographic behavior of a molecule in several ways. Fluorine is highly electronegative and can alter the polarity and lipophilicity of the compound. This can lead to changes in retention time compared to its non-fluorinated analog. Additionally, fluorinated compounds can exhibit different interactions with the stationary phase.[3] For instance, specialized fluorinated stationary phases are available that can offer unique selectivity for fluorinated analytes. However, a standard C18 column is often sufficient for the analysis of many fluorinated compounds.
Troubleshooting Guide
Below are common issues encountered during the HPLC analysis of this compound, along with their potential causes and solutions.
Problem 1: Peak Tailing
Symptoms: The analyte peak is asymmetrical with a trailing edge.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | The basic amine group of the benzoxazine can interact with acidic residual silanol groups on the silica-based stationary phase. To minimize this, operate the mobile phase at a pH at least 2 units above the pKa of the analyte to keep it in its neutral form. Alternatively, add a mobile phase modifier like a small concentration (0.1%) of trifluoroacetic acid (TFA) or diethylamine to mask the silanol groups.[4] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak tailing. Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will be present, leading to poor peak shape. Adjust the pH to be at least 2 units away from the pKa.[1][2] |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace the column if necessary. |
Experimental Protocols
Proposed HPLC Method for this compound
This proposed method serves as a starting point for method development and will likely require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B (50:50) |
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Experimental Workflow for Method Development
References
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative interpretation of the spectral data for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine against its non-fluorinated analog, 3,4-dihydro-2H-1,4-benzoxazine. The inclusion of fluorine, a common bioisostere in medicinal chemistry, significantly influences the electronic environment of the molecule, which is reflected in its spectral characteristics. This document aims to elucidate these differences through a detailed analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.
Spectroscopic Data Comparison
The introduction of a fluorine atom at the 7-position of the benzoxazine ring is expected to induce notable shifts in the spectral data due to its high electronegativity and its ability to engage in through-space and through-bond coupling. Below is a comparative summary of the anticipated and observed spectral data.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | 3,4-dihydro-2H-1,4-benzoxazine Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| H-2 (-O-CH₂-N-) | ~4.34 | ~4.40 | t, J = 4.8 Hz |
| H-3 (-N-CH₂-C-) | ~3.45 | ~3.50 | t, J = 4.8 Hz |
| H-5 | ~6.85 | ~6.90 | d, J = 8.4 Hz |
| H-6 | ~6.70 | ~6.60 | dd, J(H-F) = 10.2 Hz, J(H-H) = 8.4 Hz |
| H-8 | ~6.78 | ~6.55 | dd, J(H-F) = 4.5 Hz, J(H-H) = 2.7 Hz |
| N-H | ~3.80 | ~3.90 | br s |
Note: Predicted values are based on the analysis of related structures and the known effects of fluorine substitution.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | 3,4-dihydro-2H-1,4-benzoxazine Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Predicted ¹J(C-F) Coupling (Hz) |
| C-2 (-O-CH₂-N-) | ~65.0 | ~65.2 | - |
| C-3 (-N-CH₂-C-) | ~43.5 | ~43.8 | - |
| C-4a | ~132.0 | ~128.0 (d, J ≈ 8 Hz) | - |
| C-5 | ~121.5 | ~118.0 (d, J ≈ 8 Hz) | - |
| C-6 | ~117.0 | ~115.0 (d, J ≈ 22 Hz) | - |
| C-7 | ~118.5 | ~158.0 (d) | ~240 |
| C-8 | ~116.0 | ~105.0 (d, J ≈ 25 Hz) | - |
| C-8a | ~145.0 | ~146.0 (d, J ≈ 2 Hz) | - |
Note: The carbon attached to fluorine (C-7) will exhibit a large one-bond coupling constant (¹J(C-F)). Adjacent carbons will show smaller two- and three-bond couplings.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) [1][2] | Predicted Key Fragments (m/z) |
| 3,4-dihydro-2H-1,4-benzoxazine | C₈H₉NO | 135.16 | 135 (M⁺), 106, 77 |
| This compound | C₈H₈FNO | 153.15 | 153 (M⁺), 124, 95 |
Table 4: Infrared (IR) Spectroscopy Data
| Vibrational Mode | 3,4-dihydro-2H-1,4-benzoxazine (cm⁻¹) | Predicted this compound (cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2850-2950 | ~2850-2950 |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 |
| C-N Stretch | ~1230 | ~1230 |
| C-O-C Asymmetric Stretch | ~1270 | ~1270 |
| C-F Stretch | N/A | ~1100-1200 |
| Out-of-plane C-H Bend | ~750 | Multiple bands due to substitution pattern |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Ensure the sample is free of particulate matter by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Spectrometer: Bruker Avance III 100 MHz or equivalent.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
-
Acquisition Parameters: Set a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[4]
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID).[4] Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or equivalent).
-
GC Conditions :
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. For liquids or solutions, a drop can be placed between two KBr plates.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[7][8]
-
Instrumentation : PerkinElmer Spectrum 100 FTIR spectrometer or equivalent.
-
Data Acquisition :
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for the characterization of the target compounds.
Caption: Workflow for spectral data acquisition and interpretation.
References
- 1. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Mass Spectrometry Techniques for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of specific experimental data for this exact molecule, this guide draws upon established principles for the analysis of structurally similar fluoroaromatic and benzoxazine derivatives. We will compare two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Introduction to Analytical Approaches
The choice between GC-MS and LC-MS is fundamental in the analysis of small molecules and depends largely on the analyte's volatility, thermal stability, and polarity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[1] Samples are vaporized and separated in a gaseous mobile phase before entering the mass spectrometer.[1] Electron Impact (EI) is a common ionization method used with GC-MS, providing reproducible mass spectra and detailed structural information through extensive fragmentation.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[2] Separation occurs in a liquid mobile phase. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for molecular weight determination.[3]
Predicted Mass Spectra and Fragmentation
The predicted mass spectra for this compound (Molecular Formula: C₈H₈FNO, Molecular Weight: 153.15 g/mol ) will differ significantly between EI and ESI techniques.
Electron Impact (EI) Fragmentation: Under EI conditions, the high energy (typically 70 eV) leads to the formation of a molecular ion (M⁺˙) and subsequent, often complex, fragmentation. The fragmentation pattern is predictable based on the structure of benzoxazine derivatives.
Electrospray Ionization (ESI) Fragmentation: ESI is a soft ionization method that results in very little fragmentation.[3] The primary ion observed will be the protonated molecule, [M+H]⁺. By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), structural information can be obtained.
Table 1: Predicted Key Ions for this compound
| Ion Type | Predicted m/z (EI) | Predicted m/z (ESI) | Notes on Fragmentation/Formation |
| Molecular Ion | 153 | - | M⁺˙, radical cation formed by electron loss. |
| Protonated Molecule | - | 154 | [M+H]⁺, formed by protonation in the ESI source. |
| Key Fragment 1 | 125 | 126 | Loss of ethylene (C₂H₄) from the oxazine ring. |
| Key Fragment 2 | 124 | - | Loss of an ethyl radical (•C₂H₅) from the molecular ion. |
| Key Fragment 3 | 97 | - | Subsequent loss of CO from the m/z 125 fragment. |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and accurate results in mass spectrometry.
Protocol 1: GC-MS Analysis
This protocol is designed for the qualitative analysis and structural elucidation of this compound.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 µg/mL.[4] Ensure the sample is free of non-volatile materials.[4]
-
GC Conditions:
-
Column: Use a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a splitless time of 0.5 min.[5]
-
Oven Program: Start at 60 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
Protocol 2: LC-MS Analysis
This protocol is suitable for both qualitative and quantitative analysis, particularly for samples in complex matrices.
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL. Use LC-MS grade solvents to avoid contamination.[6]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
For MS/MS: Select the precursor ion (m/z 154) and apply collision energy (e.g., 10-30 eV) to generate fragment ions.
-
Comparative Visualization
The following diagrams illustrate the analytical workflow and the logical fragmentation pathway.
Caption: Comparative workflow for GC-MS and LC-MS analysis.
Caption: Predicted EI fragmentation pathway for the target molecule.
Performance Comparison
The selection of an appropriate technique requires a careful evaluation of its strengths and weaknesses for the specific analytical goal.
Table 2: Comparison of GC-MS (EI) and LC-MS (ESI) for Analysis
| Parameter | GC-MS with Electron Impact (EI) | LC-MS with Electrospray Ionization (ESI) |
| Analyte Suitability | Volatile, thermally stable compounds. | Broad range, including non-volatile and thermally labile compounds.[2] |
| Structural Information | High. Provides rich, reproducible fragmentation patterns useful for library matching. | Low (in single MS mode).[3] Tandem MS (MS/MS) is required for structural data. |
| Molecular Weight Info | Molecular ion may be weak or absent for some compounds. | Excellent. Clear [M+H]⁺ or other adduct ions are typically the base peak.[3] |
| Sensitivity | Good to excellent, depending on the compound and instrument. | Generally very high, especially with triple quadrupole instruments.[7] |
| Matrix Effects | Generally lower than ESI. | Can be significant; may require extensive sample cleanup or method optimization.[6] |
| Primary Application | Definitive identification and structural elucidation. | High-throughput screening, quantification in complex matrices, analysis of polar compounds.[8] |
Conclusion
For the definitive structural confirmation of pure This compound , GC-MS with EI is a powerful technique due to its ability to generate detailed and reproducible fragmentation patterns. The resulting mass spectrum can serve as a fingerprint for the compound.
Conversely, for quantitative analysis, studying the molecule in biological matrices, or for high-throughput applications, LC-MS with ESI is the superior choice. Its applicability to a wider range of sample conditions and its exceptional sensitivity (especially in MS/MS mode) make it an indispensable tool in drug development and bioanalysis.[7][8] The choice ultimately depends on the specific research question and the nature of the sample being analyzed.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tecan.com [tecan.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
The Impact of Fluorination on the Biological Activity of Benzoxazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate their pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated benzoxazine derivatives, a class of heterocyclic compounds with diverse therapeutic potential. By presenting available experimental data, this document aims to offer insights into the structure-activity relationships governed by fluorination.
Anti-tuberculosis Activity: A Direct Comparison
A study on benzoxazinyl-oxazolidinones as anti-tuberculosis agents provides a direct comparison between fluorinated and non-fluorinated analogues. The results indicate that fluorination on the benzene ring can significantly impact both antimycobacterial potency and cytotoxicity.
Data Presentation
| Compound | Fluorination Status | Anti-TB Activity (MIC, µg/mL) | Cytotoxicity (IC50, µg/mL) | Reference |
| 21 | Fluorinated | 0.391 | >100 | [1] |
| 25 | Non-fluorinated | 0.725 | 50.2 | [1] |
| 24 | Fluorinated | Not specified | >100 | [1] |
| 26 | Non-fluorinated | 5-fold less potent than 24 | 35.8 | [1] |
MIC: Minimum Inhibitory Concentration against Mycobacterium tuberculosis H37Rv. A lower MIC value indicates higher potency. IC50: Half-maximal inhibitory concentration against a mammalian cell line, indicating cytotoxicity. A higher IC50 value indicates lower cytotoxicity.
The data clearly demonstrates that in this particular series, the fluorinated compounds (21 and 24) exhibited both improved anti-tuberculosis activity and significantly lower cytotoxicity compared to their direct non-fluorinated counterparts (25 and 26)[1].
Anticancer Activity: An Indirect Comparison
Direct comparative studies on the anticancer activity of fluorinated versus non-fluorinated benzoxazines are limited in the publicly available literature. However, by examining separate studies, we can infer potential trends.
Data for Fluorinated Benzoxazine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Fluorinated Aminophenylhydrazines | A549 (Lung Cancer) | 0.64 µM (for compound 6 with 5 fluorine atoms) | [2] |
| Fluorinated Isatins | Various cancer cell lines | Moderate activity | [3] |
Data for Non-Fluorinated Benzoxazine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Benzoxazine derivatives from eugenol | MCF7 (Breast Cancer) | Cytotoxic activity observed | |
| 1,4-Benzoxazine derivatives | HeLa (Cervical), MCF-7 (Breast) | Moderate to good antibacterial activity | [4] |
While a direct comparison is not possible from this data, it is noteworthy that some fluorinated derivatives exhibit potent anticancer activity with IC50 values in the sub-micromolar range[2]. The introduction of fluorine is a known strategy to enhance the anticancer properties of various heterocyclic compounds.
General Antibacterial Activity
Similar to the anticancer data, direct comparative studies for broad-spectrum antibacterial activity are scarce. The available information suggests that both fluorinated and non-fluorinated benzoxazines can possess antibacterial properties.
One study on bio-based benzoxazines, which did not feature fluorinated analogues, demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values as low as 5 µg/mL.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standardized method to assess the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated benzoxazines) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antibacterial Susceptibility Test (Broth Microdilution Method for MIC Determination)
This method determines the minimum concentration of a compound that inhibits the visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Signaling Pathways and Experimental Workflows
The biological activity of benzoxazine derivatives, particularly their anticancer effects, can be attributed to their interaction with various cellular signaling pathways. A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death.
Caption: Intrinsic apoptotic pathway induced by fluorinated benzoxazines.
The screening process to identify and characterize the biological activity of novel compounds typically follows a standardized workflow.
Caption: A typical workflow for the biological evaluation of novel compounds.
References
- 1. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Validation of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. The primary method employs a standard C18 stationary phase, a widely utilized approach in reversed-phase chromatography, while the alternative method utilizes a pentafluorophenyl (PFP) stationary phase for enhanced selectivity, particularly for fluorinated compounds.[1][2]
To ensure the methods are stability-indicating, a forced degradation study was conducted to generate potential impurities and degradation products.[3][4][5] The ability of each HPLC method to separate the parent compound from these stress-induced degradants is a critical performance benchmark.
Comparative Analysis of HPLC Methods
The performance of the two methods was evaluated based on their ability to resolve the active pharmaceutical ingredient (API) from impurities generated under various stress conditions.
Method A: Reversed-Phase C18 This method serves as the benchmark, utilizing the most common stationary phase in reversed-phase HPLC.[6] It provides excellent retention and separation for a broad range of non-polar to moderately polar compounds.
Method B: Reversed-Phase PFP The PFP stationary phase offers alternative selectivity to C18.[1] It engages in multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which can be particularly advantageous for separating positional isomers and halogenated compounds like this compound.
Data Presentation: Purity Analysis and Forced Degradation
The following tables summarize the quantitative data obtained from the analysis of an unstressed sample and samples subjected to forced degradation. Purity is calculated based on the peak area percentage.
Table 1: Purity Analysis of this compound (Unstressed Sample)
| Method | Stationary Phase | Retention Time (min) | Peak Area (%) | Purity (%) |
| Method A | C18 | 4.52 | 99.85 | 99.85 |
| Method B | PFP | 5.28 | 99.89 | 99.89 |
Table 2: Comparative Results of Forced Degradation Studies
| Stress Condition | Method | Main Peak Purity (%) | Degradation Products Detected | Resolution (Main Peak vs. Closest Impurity) |
| Acid Hydrolysis (0.1N HCl) | Method A | 92.3 | 2 | 2.1 |
| Method B | 92.5 | 2 | 2.8 | |
| Base Hydrolysis (0.1N NaOH) | Method A | 88.1 | 3 | 1.9 |
| Method B | 88.0 | 3 | 2.5 | |
| Oxidation (3% H₂O₂) | Method A | 95.4 | 1 | 2.5 |
| Method B | 95.5 | 1 | 3.1 | |
| Thermal (80°C) | Method A | 98.7 | 1 | 3.0 |
| Method B | 98.8 | 1 | 3.5 | |
| Photolytic (UV Light) | Method A | 97.2 | 2 | 2.3 |
| Method B | 97.1 | 2 | 2.9 |
Experimental Protocols
Detailed methodologies for the HPLC analysis and forced degradation studies are provided below.
Protocol 1: HPLC Method A - C18 Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10-10.1 min: 80% to 30% B
-
10.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL.
Protocol 2: HPLC Method B - PFP Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.
-
Column: Discovery PFP, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 25% B
-
1-8 min: 25% to 75% B
-
8-10 min: 75% B
-
10-10.1 min: 75% to 25% B
-
10.1-15 min: 25% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 100 µg/mL.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7][8]
-
Acid Hydrolysis: Dissolve 5 mg of the compound in 5 mL of Acetonitrile. Add 5 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute with mobile phase to 100 µg/mL.
-
Base Hydrolysis: Dissolve 5 mg of the compound in 5 mL of Acetonitrile. Add 5 mL of 0.1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase to 100 µg/mL.
-
Oxidative Degradation: Dissolve 5 mg of the compound in 10 mL of Acetonitrile. Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase to 100 µg/mL.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve and dilute with mobile phase to 100 µg/mL.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two HPLC methods.
Caption: Workflow for HPLC purity validation and method comparison.
Caption: Logical comparison of C18 and PFP stationary phases.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jordilabs.com [jordilabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ijrpp.com [ijrpp.com]
- 5. biomedres.us [biomedres.us]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. studylib.net [studylib.net]
A Comparative Guide to the Thermal Analysis of Fluorinated Benzoxazines using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into benzoxazine resins has garnered significant attention in materials science due to the unique properties imparted by the C-F bond. These properties include enhanced thermal stability, lower dielectric constants, and increased hydrophobicity, making them highly desirable for applications in microelectronics, aerospace, and coatings.[1][2][3] Differential Scanning Calorimetry (DSC) is a pivotal analytical technique for characterizing the thermal behavior of these materials, providing crucial data on their curing process and the thermal stability of the resulting polymers. This guide offers a comparative overview of the DSC analysis of various fluorinated benzoxazines, supported by experimental data and detailed protocols.
Quantitative Comparison of Thermal Properties
The thermal characteristics of fluorinated benzoxazines, determined by DSC, are summarized in the table below. These parameters are critical for understanding the processing window and the performance of the final cured material. The data presented is a compilation from various studies to provide a comparative landscape.
| Benzoxazine Monomer System | Onset Curing Temp. (T_onset) (°C) | Peak Curing Temp. (T_peak) (°C) | Enthalpy of Polymerization (ΔH) (J/g) | Glass Transition Temp. (T_g) (°C) | Reference |
| F-1 benzoxazine | ~200 | 237 | Not Reported | 285 (for co-polymer) | [1] |
| m-CF3PhO- substituted | Not Reported | Lowered | Not Reported | Lower than p-CF3PhO- | [4] |
| p-CF3PhO- substituted | Not Reported | Lowered | Not Reported | Higher than m-CF3PhO- | [4] |
| Fluorene-based (cyclohexylamine) | Not Reported | 251 | Not Reported | 189.4 | [5] |
| ortho-fluoroaniline (o-Bf) | Not Reported | 262.7 | Not Reported | Not Reported | [6] |
| meta-fluoroaniline (m-Bf) | Not Reported | 235.9 | Not Reported | Not Reported | [6] |
| para-fluoroaniline (p-Bf) | Not Reported | 244.4 | Not Reported | Not Reported | [6] |
| FAEN-Bz | ~180 | Varies with heating rate | Not Reported | Not Reported | [7] |
Note: The values presented are subject to variations based on the specific molecular structure, experimental conditions (e.g., heating rate), and the presence of any catalysts or co-monomers.
Experimental Workflow and Protocols
A typical experimental workflow for the DSC analysis of fluorinated benzoxazines is depicted in the following diagram. This process is fundamental to obtaining reliable and reproducible data.
Caption: A flowchart illustrating the key steps involved in the DSC analysis of fluorinated benzoxazine monomers.
Detailed Experimental Protocol
The following protocol is a generalized procedure synthesized from various research articles for conducting DSC analysis on fluorinated benzoxazines:[1][7]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated benzoxazine monomer into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, preventing any mass loss during the experiment. An empty sealed pan is used as a reference.
-
-
Instrument Setup:
-
Thermal Program:
-
Curing Analysis (First Scan):
-
Equilibrate the sample at a starting temperature well below the expected curing onset, for instance, 30 °C.
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to a temperature above the completion of the curing exotherm (e.g., 300-350 °C).[1] This scan provides data on the onset and peak curing temperatures, as well as the enthalpy of polymerization.
-
-
Glass Transition Temperature Analysis (Second Scan):
-
After the first heating scan, cool the sample rapidly to a temperature below the expected glass transition temperature (e.g., 30 °C).
-
Perform a second heating scan at the same heating rate as the first scan up to a temperature above the T_g. The glass transition is observed as a step change in the heat capacity. The T_g is typically taken as the midpoint of this transition.[1]
-
-
-
Data Analysis:
-
The onset curing temperature (T_onset) is determined as the intersection of the tangent to the baseline and the tangent to the steepest part of the exothermic peak.
-
The peak curing temperature (T_peak) is the temperature at which the rate of heat evolution is at its maximum.
-
The enthalpy of polymerization (ΔH) is calculated by integrating the area under the exothermic curing peak.
-
The glass transition temperature (T_g) is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.
-
Influence of Fluorine Substitution on Thermal Properties
The incorporation of fluorine atoms into the benzoxazine structure significantly influences its thermal properties. The position and number of fluorine substituents can alter the curing behavior and the thermal stability of the resulting polybenzoxazine.
-
Curing Temperature: The electron-withdrawing nature of fluorine atoms can affect the electron density of the benzene ring and the oxazine ring, thereby influencing the ring-opening polymerization temperature.[6] Studies have shown that the position of the fluorine substituent (ortho, meta, or para) can lead to different curing peak temperatures.[6] For instance, for fluoroaniline-based benzoxazines, the curing peak temperature was found to be in the order of meta < para < ortho.[6]
-
Glass Transition Temperature (T_g): The T_g of the cured polymer is a measure of its thermal stability and is related to the crosslink density and chain stiffness. The introduction of bulky trifluoromethyl (-CF3) groups can increase steric hindrance, which may affect the crosslinking density and, consequently, the T_g.[2] Generally, fluorination is associated with an increase in the thermal stability of the polymer due to the high bond energy of the C-F bond.[1]
-
Thermal Stability: The inherent strength of the C-F bond compared to the C-H bond contributes to the enhanced thermal stability of fluorinated polybenzoxazines.[1] Thermogravimetric analysis (TGA), often performed in conjunction with DSC, confirms that fluorinated polybenzoxazines typically exhibit higher decomposition temperatures compared to their non-fluorinated counterparts.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Thermal Properties of a Fluorene-containing Benzoxazine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
thermogravimetric analysis (TGA) for polybenzoxazine thermal stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polybenzoxazine (PBz) against other high-performance polymers, supported by experimental data from thermogravimetric analysis (TGA). Polybenzoxazines are a class of thermosetting polymers that have garnered significant interest for their excellent thermal and mechanical properties, low water absorption, and high char yield, making them suitable for a wide range of applications, including aerospace, electronics, and composites.
Performance Comparison: Polybenzoxazine vs. Alternatives
Thermogravimetric analysis is a crucial technique for evaluating the thermal stability of polymers. Key metrics derived from TGA include the onset decomposition temperature (Td), the temperature at the maximum rate of decomposition (Tmax), and the percentage of material remaining at elevated temperatures, known as char yield. A higher decomposition temperature and char yield are indicative of greater thermal stability.
The following table summarizes the thermal stability of polybenzoxazine in comparison to other commonly used high-performance thermosetting polymers: epoxy resins, polyimides, and phenolic resins. The data presented is a representative compilation from various studies.
| Polymer System | Onset Decomposition Temperature (Td) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 800 °C (in N2) (%) |
| Polybenzoxazine (Standard Bisphenol A-based) | 300 - 400 | 400 - 500 | 30 - 60 |
| High-Performance Polybenzoxazine (e.g., Acetylene-functionalized) | 400 - 520[1] | > 500 | 71 - 81[1][2] |
| Epoxy Resin (Standard DGEBA-based) | 210 - 350[3] | 350 - 450 | 10 - 25[4] |
| Polyimide (Aromatic) | 450 - 550[5] | > 550 | 55 - 65[6] |
| Phenolic Resin (Resol) | 300 - 400 | 400 - 550 | 50 - 75[7][8] |
Key Observations:
-
Standard Polybenzoxazines exhibit good thermal stability, with decomposition temperatures and char yields that are generally superior to standard epoxy resins.
-
High-Performance Polybenzoxazines , particularly those with functionalities like acetylene groups, demonstrate exceptional thermal stability, with char yields that can surpass 80%[1][2]. This is attributed to the formation of a highly cross-linked, carbonaceous char during thermal decomposition.
-
Epoxy Resins , while widely used, typically show lower thermal stability compared to polybenzoxazines, with lower decomposition temperatures and significantly lower char yields[4].
-
Polyimides are renowned for their outstanding thermal stability, often exhibiting the highest onset decomposition temperatures among these polymers[5]. Their char yields are also high, making them suitable for very high-temperature applications.
-
Phenolic Resins are also known for their excellent thermal resistance and high char yields, which are comparable to or even higher than standard polybenzoxazines[7][8].
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a typical experimental protocol for evaluating the thermal stability of polybenzoxazine and other polymers using TGA.
1. Sample Preparation:
-
Cured polymer samples are prepared according to the manufacturer's or literature-specified curing schedule.
-
A small, representative sample, typically 5-10 mg, is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
2. Instrumentation and Parameters:
-
A thermogravimetric analyzer is used for the measurement.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation. For studying oxidative stability, a controlled air or oxygen atmosphere can be used.
-
Heating Program: The sample is heated from ambient temperature to a final temperature, typically 800-1000°C, at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
3. Data Analysis:
-
The TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are plotted.
-
Onset Decomposition Temperature (Td): The temperature at which a significant weight loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the DTG curve.
-
Char Yield: The percentage of the initial sample weight remaining at the final temperature of the experiment.
Experimental Workflow
The logical flow of a thermogravimetric analysis experiment is depicted in the following diagram.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. ias.ac.in [ias.ac.in]
- 4. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Thermal Degradation Behavior of High Char Yield Phenolic Resin and Commercial Resin | Scientific.Net [scientific.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to Benzoxazine Synthesis: Efficiency and Methodologies
The synthesis of benzoxazine monomers, precursors to high-performance polybenzoxazine thermosets, can be achieved through various methods, each with distinct advantages and disadvantages in terms of efficiency, environmental impact, and scalability. This guide provides a comparative overview of four prominent synthesis techniques: conventional heating, microwave-assisted synthesis, ultrasound-assisted synthesis, and solventless synthesis. The information is tailored for researchers, scientists, and professionals in drug development and materials science to aid in the selection of the most suitable method for their specific applications.
Comparison of Synthesis Efficiency
The choice of synthesis method significantly impacts reaction time, temperature, and product yield. The following table summarizes the quantitative data for different benzoxazine synthesis approaches, primarily focusing on the widely studied bisphenol A and aniline-based benzoxazine (BA-a) where data is available.
| Synthesis Method | Reactant System | Reaction Time | Reaction Temperature | Yield (%) | Reference |
| Conventional Heating | Bisphenol A, Aniline, Paraformaldehyde (in Toluene) | 2 hours | 95 °C | 93.78 | [1][2] |
| Bisphenol A, Aniline, Paraformaldehyde | 1 hour | 120 °C | Not Specified | [3] | |
| Microwave-Assisted | Guaiacol, Various Amines, Paraformaldehyde | 6 minutes | Not Specified | Good | [4] |
| Bis-1,3-benzoxazines | 5-10 minutes | Not Specified | Excellent | ||
| Ultrasound-Assisted | Aromatic Diamines, Phenol, Formaldehyde | 2.5 hours | Room Temperature | Not Specified | |
| Solventless | Bisphenol containing trityl group, Paraformaldehyde, Aniline | Not Specified | Not Specified | 92 | [5] |
Experimental Protocols
Detailed methodologies for each synthesis method are provided below. These protocols are based on representative examples found in the literature.
1. Conventional Heating Method (Solvent-Based)
This traditional approach involves the use of a solvent and external heating to drive the reaction.
-
Reactants:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
-
Toluene (as solvent)
-
-
Procedure:
-
To a three-neck flask equipped with a condenser and a stirrer, add 200 mL of toluene, 71.5 g (0.25 mol) of bisphenol A, and 21.5 g (0.125 mol) of furfurylamine (as an alternative amine).
-
In an ice bath with strong stirring, subsequently add 30 g (0.5 mol) of paraformaldehyde.
-
After vigorous stirring at room temperature, place the mixture in an oil bath at 95 °C and reflux for two hours.[1][2]
-
Cool the reaction mixture and wash with an appropriate aqueous solution (e.g., sodium hydroxide) to remove unreacted phenols.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the benzoxazine monomer.
-
2. Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation offers a significant acceleration of the reaction, often in the absence of a solvent.
-
Reactants:
-
Guaiacol (a bio-based phenol)
-
Primary Amine (e.g., aniline)
-
Paraformaldehyde
-
-
Procedure:
-
In a microwave reactor vessel, combine guaiacol, the primary amine, and paraformaldehyde in a stoichiometric ratio.
-
Irradiate the mixture with microwaves for a short duration, typically around 6 minutes. The reaction often becomes homogeneous within the first minute of irradiation.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., chloroform) and wash with a 2 mol/L NaOH solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified benzoxazine.[4]
-
3. Ultrasound-Assisted Synthesis
This method utilizes ultrasonic waves to promote the reaction, often at milder temperatures.
-
Reactants:
-
Aromatic Diamine
-
Phenol
-
Formaldehyde
-
-
Procedure:
-
In a suitable vessel, mix the aromatic diamine, phenol, and formaldehyde in the desired molar ratio.
-
Introduce a solvent if necessary, although solvent-free conditions can also be applied.
-
Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature for approximately 2.5 hours.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction, followed by washing and drying.
-
4. Solventless Synthesis
This environmentally friendly approach eliminates the need for solvents, simplifying the workup process.
-
Reactants:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
-
-
Procedure:
-
In a three-necked flask, mix stoichiometric amounts of bisphenol A (0.06 mol), paraformaldehyde (0.24 mol), and aniline (0.12 mol) at room temperature.[3]
-
Heat the reaction mixture in an oil bath to 120 °C with constant stirring for 1 hour.[3]
-
The absence of a solvent means the reactants themselves form the reaction medium.
-
The product is typically a molten resin at the reaction temperature and solidifies upon cooling.
-
Purification can be achieved by dissolving the crude product in a minimal amount of solvent and precipitating it in a non-solvent, or by washing the solidified product.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis method.
References
Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine analogs, focusing on their potential as anticancer and anticonvulsant agents. The information herein is synthesized from various studies on benzoxazine derivatives to provide insights for future drug design and development.
Core Scaffold and the Significance of the 7-Fluoro Substituent
The central chemical scaffold is the this compound core. The fluorine atom at the 7-position is of particular interest due to its potential to modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The electron-withdrawing nature of fluorine can significantly influence the electronic environment of the aromatic ring, potentially enhancing binding affinity and altering the pharmacokinetic profile of the analogs.
Anticancer Activity: A Comparative Overview
While a systematic investigation of a series of this compound analogs for anticancer activity is not extensively documented, existing research on related structures provides valuable insights. A study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has shown that analogs with substitutions on the benzoxazine ring, including a 3-(4-fluorophenyl) moiety, exhibit moderate to good potency against a panel of cancer cell lines.[1][2][3]
Table 1: Antiproliferative Activity of a Representative Fluoro-Substituted 3,4-dihydro-2H-1,4-benzoxazine Analog
| Compound | Key Structural Features | Target Cancer Cell Lines | Reported Potency |
| 3-(4-Fluorophenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][2][4]oxazine | 3-(4-Fluorophenyl) group; 7-methoxy group | PC-3 (Prostate), MDA-MB-231 (Breast), MIA PaCa-2 (Pancreatic), U-87 MG (Glioblastoma) | Moderate to good |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at N-4: The introduction of an aryl group at the N-4 position is a key determinant of antiproliferative activity. The electronic properties and steric bulk of the substituents on this aryl ring can significantly impact potency.[1][2]
-
Substitution at C-3: A substituted phenyl ring at the C-3 position is a common feature among active anticancer benzoxazine analogs.
-
Influence of the 7-Fluoro Group (Hypothesized): Based on general principles of medicinal chemistry, a 7-fluoro substituent is expected to enhance metabolic stability and could improve binding affinity to target proteins through favorable electrostatic interactions.[5] Further studies are required to confirm its specific contribution to anticancer efficacy within this scaffold.
-
Beneficial Moieties: The inclusion of hydroxyl groups on the aromatic rings has been observed to be advantageous for biological activity.[1]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The antiproliferative activity of the benzoxazine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MDA-MB-231) are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then exposed to serial dilutions of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Reagent Addition: Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentrations.
Putative Signaling Pathway in Cancer
Anticonvulsant Activity: A Comparative Overview
Research on a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones has provided direct evidence for the beneficial role of a fluorine substituent in anticonvulsant activity. The 7-(4-fluorobenzylamino) analog was identified as the most potent compound in the series.[6]
Table 2: Anticonvulsant Activity of a 7-Fluoro-Substituted Benzoxazine Analog
| Compound | MES Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 | 228.2 | 7.2 |
Structure-Activity Relationship Insights for Anticonvulsant Activity:
-
Substitution at Position 7: The presence of a substituted amino group at the 7-position appears to be a key structural feature for anticonvulsant properties.
-
Critical Role of the Fluoro Substituent: The 4-fluoro substitution on the benzylamino moiety at position 7 resulted in the highest anticonvulsant potency and a favorable safety profile within the tested series, outperforming analogs with other halogen or alkyl substitutions.[6] This underscores the importance of the electronic properties of fluorine in the interaction with the molecular target.
Experimental Protocols for Anticonvulsant and Neurotoxicity Screening
Maximal Electroshock (MES) Test:
-
Animal Model: The test is typically performed on mice.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at varying doses.
-
Seizure Induction: A maximal electrical stimulus is delivered via corneal electrodes at the time of anticipated peak drug effect.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase of the induced seizure.
-
ED₅₀ Calculation: The median effective dose (ED₅₀) is determined statistically from the dose-response data.[7]
Rotarod Neurotoxicity Test:
-
Apparatus: A rotating rod (rotarod) is used to assess motor coordination.
-
Procedure: Mice are placed on the rotating rod at a constant speed.
-
Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for a predetermined period (e.g., one minute).
-
TD₅₀ Calculation: The median toxic dose (TD₅₀) is calculated as the dose at which 50% of the animals fail the test.[6][7]
Experimental Workflow for Anticonvulsant Drug Discovery
Overall Conclusion and Future Directions
The collective findings suggest that the this compound scaffold is a promising starting point for the development of novel anticancer and anticonvulsant agents. The strategic placement of a fluorine atom can significantly enhance the biological activity and therapeutic potential of these compounds.
Future research should focus on the synthesis and systematic evaluation of a broader range of this compound analogs with diverse substitutions at the N-4 and C-3 positions. This will enable the development of a more comprehensive SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties. Elucidation of the precise molecular targets and signaling pathways involved will be crucial for the rational design of next-generation therapeutic agents based on this versatile scaffold.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical cross-validation of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the standard analytical methodologies and presents data templates based on established results for analogous benzoxazine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13] The provided protocols and data tables serve as a blueprint for researchers to generate and compare their own experimental findings.
Data Presentation: Comparative Analytical Techniques
The characterization of a novel compound like this compound requires a suite of analytical techniques to confirm its identity, purity, and structural integrity. Below are tables summarizing the expected data from key analytical methods.
Table 1: Spectroscopic Data Summary
| Analytical Technique | Expected Observations for this compound | Reference Data from Analogous Compounds |
| ¹H NMR | Chemical shifts and coupling constants corresponding to aromatic and aliphatic protons. The fluorine atom is expected to cause splitting of adjacent proton signals. | For similar benzoxazine structures, characteristic peaks for Ar-CH₂-N and O-CH₂-N are observed.[3][4][8] |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the fluorine and oxygen atoms. | Resonances for Ph-CH₂-N and N-CH₂-O are typically found in specific regions of the spectrum for benzoxazine derivatives.[2][4][8] |
| ¹⁹F NMR | A single resonance, the chemical shift of which is indicative of the fluorine's chemical environment. | The presence of fluorine-containing groups is confirmed by characteristic signals in ¹⁹F NMR spectra.[6][14] |
| FTIR | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C-O-C, and C-F bonds. | Benzoxazine rings show typical bands, and the C-F bond introduces a strong absorption in the 1000-1400 cm⁻¹ region.[3][5][6] |
| Mass Spec. (HRMS) | A precise mass-to-charge ratio that confirms the elemental composition of the molecule. | High-resolution mass spectrometry is used to confirm the molecular formula of synthesized benzoxazine derivatives.[4] |
Table 2: Thermal and Physical Properties
| Analytical Technique | Expected Property for this compound | Reference Data from Analogous Compounds |
| Melting Point (°C) | A sharp, defined melting point if the compound is a pure crystalline solid. | Melting points for various benzoxazine derivatives have been reported, aiding in purity assessment.[4] |
| DSC | Thermal transitions such as melting point and potential polymerization exotherm. | Differential scanning calorimetry is employed to study the thermal properties and curing behavior of benzoxazines.[3][5] |
| TGA | Thermal stability and decomposition profile of the compound. | Thermogravimetric analysis provides information on the thermal stability of polybenzoxazines.[5][12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the compound.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective nuclei in the molecule.[3][4]
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film on a NaCl plate, or using an ATR accessory).
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[5][6]
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass and confirm the elemental composition.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).
-
Acquire the mass spectrum in high-resolution mode.
-
Compare the experimentally measured mass-to-charge ratio of the molecular ion with the theoretically calculated mass for the expected molecular formula.[4]
-
4. Differential Scanning Calorimetry (DSC)
-
Objective: To study the thermal transitions of the material.
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify melting points, glass transitions, and polymerization exotherms.[5]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel benzoxazine derivative and a representative signaling pathway where such compounds might be investigated.
Caption: Synthesis and Characterization Workflow.
Caption: Hypothetical Drug Action Pathway.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. ijstr.org [ijstr.org]
- 9. researchgate.net [researchgate.net]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
A Comparative Study of 7-Fluoro vs. 6-Fluoro Benzoxazine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic placement of fluorine atoms in benzoxazine derivatives can significantly influence their physicochemical and biological properties. This guide provides a comparative analysis of 7-fluoro and 6-fluoro benzoxazine derivatives, offering insights into their synthesis, characterization, thermal properties, and potential biological activities. The information presented is based on established principles of fluorine chemistry and benzoxazine technology, aimed at guiding future research and development in this area.
The introduction of fluorine into a benzoxazine structure is known to enhance thermal stability, lower the dielectric constant, and modulate biological activity due to the high electronegativity and small size of the fluorine atom.[1][2] The specific position of the fluorine substituent on the benzene ring of the benzoxazine moiety—in this case, the 7-position versus the 6-position—can lead to distinct differences in the molecule's electronic properties and, consequently, its performance in various applications.
Comparative Data Summary
The following tables summarize the expected and observed properties of 6-fluoro and 7-fluoro benzoxazine derivatives based on existing literature on fluorinated benzoxazines.
Table 1: Predicted Physicochemical Properties of 6-Fluoro vs. 7-Fluoro Benzoxazine Monomers
| Property | 6-Fluoro Benzoxazine Derivative | 7-Fluoro Benzoxazine Derivative | Rationale |
| Synthesis Yield | Potentially higher | Potentially lower | The electron-withdrawing nature of fluorine at the 6-position can activate the aromatic ring towards electrophilic substitution, which is a key step in benzoxazine synthesis. The 7-position may offer less of this activating effect. |
| ¹H NMR (Chemical Shift of -O-CH₂-N-) | Slightly downfield | Slightly upfield | The fluorine at the 6-position is expected to have a stronger deshielding effect on the protons of the oxazine ring compared to the 7-position due to proximity and electronic influence. |
| ¹⁹F NMR (Chemical Shift) | Distinct singlet | Distinct singlet | The chemical shift will be characteristic of the fluorine's position on the benzoxazine ring system. |
| FTIR (C-F Stretch) | Characteristic absorption band | Characteristic absorption band | The exact wavenumber may differ slightly between the two isomers. |
Table 2: Predicted Thermal Properties of Poly(6-fluorobenzoxazine) vs. Poly(7-fluorobenzoxazine)
| Property | Poly(6-fluorobenzoxazine) | Poly(7-fluorobenzoxazine) | Rationale |
| Curing Temperature | Lower | Higher | The electron-withdrawing fluorine at the 6-position can facilitate the ring-opening polymerization of the oxazine ring, leading to a lower curing temperature.[1] |
| Glass Transition Temperature (Tg) | Higher | Lower | The increased polarity and potential for stronger intermolecular interactions due to the 6-fluoro substitution can lead to a higher Tg. |
| Thermal Stability (TGA) | Higher | Slightly lower | The strong C-F bond generally enhances thermal stability. The 6-position may offer a more significant stabilizing effect on the polymer backbone.[3] |
| Char Yield | Higher | Lower | Enhanced thermal stability often correlates with a higher char yield upon thermal decomposition. |
Table 3: Predicted Biological Activity Profile of 6-Fluoro vs. 7-Fluoro Benzoxazine Derivatives
| Biological Activity | 6-Fluoro Benzoxazine Derivative | 7-Fluoro Benzoxazine Derivative | Rationale |
| Anticancer Activity | Potentially higher | Potentially active | Fluorine substitution is a common strategy in the design of anticancer agents. The position of the fluorine can influence binding to biological targets. Some studies have shown that fluorinated benzoxazines can inhibit the proliferation of cancer cells.[4] |
| Antimicrobial Activity | Potentially higher | Potentially active | The electronic effects of the fluorine atom can enhance the antimicrobial properties of the benzoxazine scaffold. The 6-position may lead to more potent activity due to its influence on the overall electronic distribution of the molecule.[5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of fluorinated benzoxazine derivatives are crucial for reproducible research.
Synthesis of Fluorinated Benzoxazine Monomers
A general and widely used method for the synthesis of benzoxazine monomers is the Mannich condensation reaction.[7]
Materials:
-
A fluorinated phenol (e.g., 4-fluorophenol for 6-fluoro benzoxazine, or a custom-synthesized 3-fluorophenol derivative for 7-fluoro benzoxazine)
-
A primary amine (e.g., aniline)
-
Paraformaldehyde
-
A suitable solvent (e.g., 1,4-dioxane, toluene)[2]
-
Hydrochloric acid (for pH adjustment, if necessary)[8]
Procedure:
-
Dissolve the fluorinated phenol and the primary amine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add paraformaldehyde to the mixture.
-
The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure fluorinated benzoxazine monomer.[2]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the chemical structure of the synthesized monomers.[9] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the benzoxazine ring, such as the C-O-C stretching of the oxazine ring and the C-F bond. The disappearance of the phenolic -OH peak and the appearance of the oxazine ring-related peaks confirm the successful synthesis.[9][10]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the curing temperature (exothermic peak) of the benzoxazine monomers and the glass transition temperature (Tg) of the resulting polymers.[11][12]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cured polybenzoxazines by measuring the weight loss as a function of temperature. This provides information on the decomposition temperature and the char yield at elevated temperatures.[11][13]
Visualizing Pathways and Workflows
Synthesis and Polymerization Pathway
The following diagram illustrates the general synthetic route to a fluorinated benzoxazine monomer and its subsequent thermal ring-opening polymerization to form a polybenzoxazine network.
Caption: General synthesis and polymerization of fluorinated benzoxazines.
Experimental Workflow for Characterization
This diagram outlines the typical experimental workflow for the characterization of synthesized fluorinated benzoxazine derivatives.
Caption: Experimental workflow for benzoxazine characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated organic compound. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. As this compound is a fluorinated organic compound, it must be classified and disposed of as halogenated organic waste .[2][3][4]
Key Segregation Principles:
-
Separate Halogenated from Non-Halogenated Waste: Do not mix halogenated organic waste with non-halogenated organic waste.[2][3][5] This is crucial as the disposal methods and costs for these two streams are different.[2]
-
Avoid Mixing with Other Waste Types: Do not combine halogenated organic waste with aqueous waste, acids, bases, or any other incompatible chemical waste streams.[2][5]
Waste should be collected in a designated, properly labeled, and chemically resistant container. The container must be kept securely closed except when adding waste.[2][4][6]
Quantitative Data for Waste Handling
For safe and compliant temporary storage of this compound waste within the laboratory, the following quantitative limits and guidelines, based on general principles from the Environmental Protection Agency (EPA) and academic safety protocols, should be observed.
| Parameter | Guideline | Rationale |
| Container Size | Typically 4L or 5-gallon carboys | To safely accumulate waste without frequent disposal requests. |
| Fill Level | Do not exceed 90% of the container's capacity | To allow for vapor expansion and prevent spills. |
| pH of Commingled Halogenated Waste | Between 5.5 and 9.5 | To prevent strong acid-base reactions within the waste container.[5] |
| Maximum Accumulation Time | Varies by generator status (LQG, SQG, VSQG) | Adherence to EPA and local regulations for hazardous waste accumulation. |
| Labeling Requirement | Label with "Hazardous Waste" and the full chemical name | To ensure clear identification of the contents for safe handling and disposal.[5] |
Step-by-Step Disposal Protocol
-
Characterize the Waste: Identify all components of the waste stream containing this compound.
-
Select an Appropriate Waste Container: Use a clean, chemically compatible container with a secure screw-top cap. The container must be in good condition.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Accumulate Waste: Collect the waste in the labeled container, ensuring it is kept closed when not in use. Store the container in a designated satellite accumulation area.
-
Arrange for Disposal: Once the container is nearly full (around 90%), or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[7][8] Generators of hazardous waste are responsible for its safe management from "cradle to grave."[8] It is imperative to follow all federal, state, and local regulations, as well as institutional policies, for hazardous waste management.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of after contact with the substance.[1] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing.[1] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended.[1][2] | To protect the skin from accidental contact. |
| Respiratory Protection | For procedures that may generate dust or aerosols, use a NIOSH-approved respirator.[2] All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] | To prevent inhalation of hazardous particles or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Precaution:
-
Before handling, ensure all required PPE is correctly donned.[1][3]
-
Verify that a safety shower and eyewash station are accessible and in good working order.
-
Prepare all necessary equipment and reagents within a certified chemical fume hood.[1]
2. Handling the Compound:
-
When weighing or transferring the solid material, take care to avoid the creation of dust.[1]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Ensure all glassware is securely clamped. If a reaction has the potential to be exothermic or splash, a blast shield must be used.[1]
3. Post-Handling:
-
After handling, thoroughly wash hands and any other exposed skin with soap and water.[4][5]
-
Decontaminate all work surfaces, glassware, and equipment to prevent secondary exposure.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
Disposal Plan
1. Waste Categorization:
-
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[1][4]
2. Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.[1]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate hazardous waste container.
3. Storage and Disposal:
-
Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[1]
-
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1][4][6]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
